p-SCN-Bn-DOTA(tBu)4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C40H65N5O8S |
|---|---|
分子量 |
776.0 g/mol |
IUPAC 名称 |
tert-butyl 2-[6-[(4-isothiocyanatophenyl)methyl]-4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C40H65N5O8S/c1-37(2,3)50-33(46)25-42-17-18-43(26-34(47)51-38(4,5)6)21-22-45(28-36(49)53-40(10,11)12)32(23-30-13-15-31(16-14-30)41-29-54)24-44(20-19-42)27-35(48)52-39(7,8)9/h13-16,32H,17-28H2,1-12H3 |
InChI 键 |
CPECBRYFWCACRP-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to p-SCN-Bn-DOTA(tBu)4: A Bifunctional Chelator for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-SCN-Bn-DOTA(tBu)4, chemically known as S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-tetra(tert-butyl ester), is a key bifunctional chelator in the development of targeted radiopharmaceuticals and other advanced drug conjugates. Its structure uniquely combines a versatile DOTA macrocycle, capable of securely chelating a wide range of metal ions, with a reactive isothiocyanate group for covalent attachment to biomolecules. The four tert-butyl ester protecting groups on the DOTA cage are a critical feature, preventing the carboxyl groups from interfering with the conjugation reaction. These groups are subsequently removed in a deprotection step to enable efficient metal chelation. This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for conjugation and deprotection, and relevant quantitative data.
Core Concepts and Applications
The primary utility of this compound lies in its ability to link metal ions to targeting molecules, such as monoclonal antibodies (mAbs), peptides, or other proteins. This creates highly specific probes for imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), or therapeutic agents for targeted radionuclide therapy. The isothiocyanate (-NCS) group reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on proteins) to form a stable thiourea (B124793) bond.[1]
The workflow for utilizing this compound typically involves three key stages:
-
Conjugation: The bifunctional chelator is covalently attached to the targeting biomolecule.
-
Deprotection: The tert-butyl ester protecting groups are removed to expose the carboxylic acid moieties of the DOTA cage.
-
Radiolabeling: The deprotected conjugate is incubated with a solution of the desired radionuclide, which becomes securely chelated by the DOTA macrocycle.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₄₀H₆₅N₅O₈S |
| Molecular Weight | 776.04 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents such as DMSO. |
| Storage | Store at -20°C, protected from light and moisture. |
Experimental Protocols
The following protocols provide a detailed methodology for the conjugation of this compound to a monoclonal antibody, followed by the deprotection of the tert-butyl esters.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol is adapted from established methods for similar bifunctional chelators.[2]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
-
Purification system (e.g., size-exclusion chromatography columns like PD-10, or tangential flow filtration system)
-
Reaction vessels and standard laboratory equipment
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange of the mAb solution into the Conjugation Buffer to remove any amine-containing species.
-
Adjust the mAb concentration to 2-10 mg/mL. Higher concentrations can improve conjugation efficiency.
-
Ensure the antibody solution is free of aggregates using a suitable method like size-exclusion HPLC (SEC-HPLC).
-
-
Chelator Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically for each specific antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the Conjugated Antibody:
-
Remove unreacted this compound and reaction byproducts using size-exclusion chromatography (e.g., PD-10 columns) or another suitable purification method.
-
The purified DOTA(tBu)4-antibody conjugate should be stored in an appropriate buffer (e.g., PBS, pH 7.4) at 2-8°C for short-term storage or frozen for long-term storage.
-
Protocol 2: Deprotection of tert-Butyl Esters
This protocol utilizes trifluoroacetic acid (TFA) to remove the tert-butyl protecting groups.[2] Caution: This step involves a strong acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Lyophilized DOTA(tBu)4-antibody conjugate
-
Deprotection Solution: Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio. TIS acts as a scavenger to prevent side reactions.
-
Cold diethyl ether
-
Centrifuge
-
Rotary evaporator or nitrogen stream
-
Purification system (e.g., desalting column or dialysis)
Procedure:
-
Preparation of the Conjugate:
-
Lyophilize the purified DOTA(tBu)4-antibody conjugate to remove all water.
-
-
Deprotection Reaction:
-
Add the cold Deprotection Solution to the lyophilized conjugate.
-
Incubate on ice for 1-2 hours. The optimal incubation time should be determined for each specific antibody to ensure complete deprotection while minimizing potential damage to the antibody.
-
-
Removal of TFA:
-
Remove the TFA by rotary evaporation or by precipitating the protein with cold diethyl ether followed by centrifugation.
-
-
Final Purification and Formulation:
-
Immediately redissolve the deprotected antibody-DOTA conjugate in a suitable buffer.
-
Perform a final buffer exchange using a desalting column or dialysis into the desired storage buffer (e.g., 0.25 M Ammonium Acetate, pH 5.5, or PBS, pH 7.4) to remove residual TFA.
-
Sterile-filter the final product through a 0.22 µm filter.
-
Quantitative Data
The following table summarizes typical quantitative data obtained during the conjugation and characterization of DOTA-conjugated antibodies. Note that these values are illustrative and will vary depending on the specific antibody and reaction conditions.
| Parameter | Typical Value(s) | Method of Determination | Reference(s) |
| Molar Ratio of Chelator to Antibody (Initial) | 10:1 to 50:1 | N/A | [3] |
| Chelator to Antibody Ratio (Final) | 1 to 11 | MALDI-TOF Mass Spectrometry | [3][4] |
| Radiolabeling Efficiency | >95% | Instant Thin Layer Chromatography (ITLC) | [3] |
| Radiochemical Purity | >98% | High-Performance Liquid Chromatography (HPLC) | [5] |
| Immunoreactivity of Conjugate | >70% | Cell-based binding assays (e.g., Lindmo assay) | [6] |
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a valuable bifunctional chelator for the development of targeted radiopharmaceuticals and other drug conjugates. The use of tert-butyl ester protecting groups allows for a controlled and efficient conjugation process, while the subsequent deprotection step enables robust chelation of a wide variety of metal ions. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important molecule in their work. Careful optimization of reaction conditions and rigorous quality control are essential to ensure the production of safe and effective targeted agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 4. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Chelator-to-Antibody Ratio on Development of 89Zr-iPET Tracer for Imaging of PD-L1 Expression on Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to p-SCN-Bn-DOTA(tBu)4: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional chelator p-SCN-Bn-DOTA(tBu)4, a key reagent in the development of targeted radiopharmaceuticals and molecular imaging agents. This document details its chemical structure, physicochemical properties, and provides standardized experimental protocols for its use in bioconjugation and radiolabeling.
Core Concepts: Chemical Structure and Functionality
This compound, with the IUPAC name (S)-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid tetra(tert-butyl) ester , is a derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its structure is characterized by two key functional components:
-
A DOTA Macrocycle with Protected Carboxylates: The core of the molecule is the twelve-membered tetraaza ring of DOTA. The four carboxylate groups are protected as tert-butyl esters. This protection strategy is crucial as it prevents the carboxyl groups from participating in unintended reactions during the conjugation process. These protecting groups are designed to be removed under acidic conditions to reveal the free carboxylic acids necessary for chelating a metal ion.
-
A Bifunctional Linker: Attached to the carbon backbone of the DOTA ring is a para-isothiocyanatobenzyl (SCN-Bn) group. The isothiocyanate (-N=C=S) group is a reactive moiety that specifically and efficiently forms a stable thiourea (B124793) bond with primary amine groups (-NH₂) found on biomolecules, such as the lysine (B10760008) residues of antibodies and peptides.
This dual functionality allows for a two-stage process: first, the covalent attachment of the chelator to a targeting biomolecule, and second, the subsequent chelation of a radionuclide after deprotection.
Physicochemical Properties
The physicochemical properties of this compound and its deprotected form, p-SCN-Bn-DOTA, are summarized in the tables below. The protected form exhibits significantly different solubility compared to the deprotected, fully functional chelator.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (S)-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid tetra(tert-butyl) ester |
| Molecular Formula | C₄₀H₆₅N₅O₈S |
| Molecular Weight | 776.04 g/mol [1] |
| Appearance | Typically a solid |
| Solubility | Good solubility in common organic solvents such as chloroform, dichloromethane (B109758) (DCM), dimethyl sulfoxide (B87167) (DMSO), and methanol.[2] |
| Storage | Store at -20°C for long-term stability. |
Table 2: Physicochemical Properties of p-SCN-Bn-DOTA (Deprotected)
| Property | Value |
| IUPAC Name | 2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid[3][4] |
| Molecular Formula | C₂₄H₃₃N₅O₈S[5] |
| Molecular Weight | 551.61 g/mol [4][5] |
| Solubility | Soluble in aqueous solutions, particularly at neutral to basic pH. |
| Storage | Store at -20°C as a solid. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[5] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved from its corresponding amino precursor, p-NH₂-Bn-DOTA-tetra(t-Bu ester).
Protocol 1: Conversion of p-NH₂-Bn-DOTA-tetra(t-Bu ester) to this compound
Materials:
-
p-NH₂-Bn-DOTA-tetra(t-Bu ester)
-
Thiophosgene (B130339) (CSCl₂)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (B128534) (TEA) or another suitable organic base
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography elution
Procedure:
-
Dissolve p-NH₂-Bn-DOTA-tetra(t-Bu ester) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of thiophosgene in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Conjugation to Biomolecules
The isothiocyanate group of this compound readily reacts with primary amines on biomolecules to form a stable thiourea linkage.
Protocol 2: Conjugation of this compound to an Antibody
Materials:
-
Antibody of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mg/mL.
-
To the antibody solution, add the desired molar excess of the this compound stock solution. A 10- to 20-fold molar excess of the chelator to the antibody is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Purify the resulting DOTA(tBu)4-antibody conjugate from excess, unreacted chelator using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the protein-containing fractions, which will contain the desired conjugate.
Deprotection of Tert-Butyl Esters
The removal of the tert-butyl protecting groups is essential to enable the DOTA macrocycle to chelate metal ions. This is typically achieved using a strong acid such as trifluoroacetic acid (TFA).
Protocol 3: Deprotection of DOTA(tBu)4-Antibody Conjugate
Materials:
-
DOTA(tBu)4-antibody conjugate in a suitable buffer
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Metal-free buffer for final formulation (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5-6.0)
Procedure:
-
Lyophilize the purified DOTA(tBu)4-antibody conjugate to remove water.
-
Prepare a deprotection cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the deprotection cocktail to the lyophilized conjugate and incubate at room temperature for 2-4 hours.
-
Remove the TFA by rotary evaporation or by precipitation of the conjugate with cold diethyl ether.
-
Redissolve the deprotected DOTA-antibody conjugate in a suitable buffer and purify using a size-exclusion chromatography column equilibrated with a metal-free buffer to remove residual cleavage reagents.
-
The resulting purified DOTA-antibody conjugate is ready for radiolabeling.
Radiolabeling
The deprotected DOTA-conjugated biomolecule can be radiolabeled with a variety of trivalent metal ions.
Protocol 4: Radiolabeling of DOTA-Antibody Conjugate with a Radionuclide (e.g., ¹⁷⁷Lu)
Materials:
-
DOTA-antibody conjugate in a metal-free buffer (e.g., 0.1 M ammonium acetate, pH 5.5)
-
Radionuclide solution (e.g., ¹⁷⁷LuCl₃ in dilute HCl)
-
Sodium acetate buffer (e.g., 0.4 M, pH 5.0)
-
DTPA solution (50 mM) for quality control
-
Instant thin-layer chromatography (iTLC) strips
Procedure:
-
In a sterile, metal-free microcentrifuge tube, combine the DOTA-antibody conjugate with the sodium acetate buffer.
-
Add the radionuclide solution to the buffered conjugate solution.
-
Incubate the reaction mixture at 37-40°C for 30-60 minutes.
-
Determine the radiochemical purity (RCP) of the radiolabeled conjugate using iTLC with a suitable mobile phase (e.g., 50 mM DTPA). The radiolabeled antibody should remain at the origin, while free radionuclide will migrate with the solvent front.
-
If the RCP is below the desired level (typically >95%), the radiolabeled conjugate can be purified using a size-exclusion column.
Visualizations of Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key experimental workflows described in this guide.
Conclusion
This compound is a versatile and indispensable tool in the field of radiopharmaceutical development. Its well-defined chemical properties and predictable reactivity allow for the robust and reproducible synthesis of targeted imaging and therapeutic agents. The use of tert-butyl ester protecting groups provides a strategic advantage, enabling controlled conjugation to sensitive biomolecules prior to the introduction of the radionuclide. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists, facilitating the successful implementation of this technology in the development of novel diagnostic and therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (p-SCN-Bn)-dota | C24H33N5O8S | CID 10123265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Pivotal Role of Tert-Butyl Esters in DOTA Chelator Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of radiopharmaceuticals and molecular imaging, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) stands out as a premier chelating agent, renowned for its ability to form highly stable complexes with a variety of metal ions. This stability is paramount for in vivo applications, ensuring that potentially toxic free metal ions are not released into the biological system. The strategic use of tert-butyl esters as protecting groups for the carboxylic acid functionalities of DOTA is a cornerstone of its synthetic and application versatility. This technical guide provides a comprehensive overview of the function of tert-butyl esters in DOTA chelators, detailing their role in synthesis, purification, bioconjugation, and radiolabeling.
The Strategic Advantage of Tert-Butyl Ester Protection
The primary function of tert-butyl esters in DOTA chemistry is to serve as temporary protecting groups for the carboxylic acid arms of the macrocycle. This protection is crucial for several reasons:
-
Controlled Reactivity and Regioselectivity: During the synthesis of bifunctional DOTA chelators, it is often desirable to have a single reactive site for conjugation to a targeting biomolecule, such as a peptide or antibody. By protecting three of the four carboxylic acid groups as tert-butyl esters, a single free carboxylic acid remains, directing the conjugation to a specific position. This "mono-functional" design prevents unwanted cross-linking and ensures a well-defined product.[1]
-
Simplified Purification: The use of tert-butyl esters facilitates a more straightforward purification process. The protected DOTA derivatives exhibit different solubility profiles compared to the fully deprotected acid, often allowing for purification methods that avoid time-consuming column chromatography.[2]
-
Compatibility with Solid-Phase Peptide Synthesis (SPPS): The tert-butyl protecting group is stable under the basic conditions used for Fmoc deprotection in SPPS, making DOTA-tris(t-butyl ester) fully compatible with standard peptide synthesis protocols.[3]
-
Acid-Labile Deprotection: A key advantage of tert-butyl esters is their lability under mild acidic conditions.[1] They can be efficiently and cleanly removed using reagents like trifluoroacetic acid (TFA) or formic acid, often concurrently with the cleavage of the peptide from the solid-phase resin.[4] This one-pot deprotection and cleavage step streamlines the overall workflow.
Quantitative Data Summary
The use of tert-butyl esters in the synthesis of DOTA chelators allows for high-yield preparations. The following tables summarize key quantitative data from reported synthetic and bioconjugation procedures.
Table 1: Synthesis and Deprotection Yields for DOTA-tris(t-butyl ester)
| Step | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkylation | 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | Ethyl bromoacetate (B1195939), K₂CO₃ | Acetonitrile | 55-60 | - | 98 | [2] |
| Hydrolysis | DOTA-tris(t-butyl ester) | NaOH | Dioxane/H₂O | 50 | 4 | >90 | [2] |
| Overall | DOTA-tris(t-butyl ester) | 92 | [2] | ||||
| Deprotection | Alkyne-terminated DO3A derivative | Formic acid | - | 65 | 12 | 95 | [4] |
Table 2: Typical Conditions for Bioconjugation and Radiolabeling
| Process | Reagents | pH | Temperature (°C) | Time | Reference |
| Peptide Conjugation (Solid-Phase) | DOTA-tris(t-butyl ester), HATU, DIPEA | - | Room Temperature | 4 h | [5] |
| ⁶⁸Ga Radiolabeling | ⁶⁸GaCl₃, Sodium Acetate (B1210297) Buffer | 3.0-4.0 | 85-95 | 12-16 min | [6][7] |
| ¹¹¹In Radiolabeling | ¹¹¹InCl₃, Ammonium Acetate Buffer | 5.0 | 95 | 20 min | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving tert-butyl protected DOTA chelators.
Protocol 1: Synthesis of DOTA-tris(t-butyl ester)
This protocol is adapted from a high-yield, two-step synthesis.[2]
Step 1: Synthesis of 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
-
To a solution of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Add ethyl bromoacetate (1.0 equivalent) dropwise to the mixture at 55-60 °C under a nitrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture to remove potassium carbonate.
-
Remove the solvent under reduced pressure to obtain the crude product. The reported yield for this step is 98%.[2]
Step 2: Synthesis of DOTA-tris(t-butyl ester)
-
Dissolve the crude product from Step 1 in a 3:1 (v/v) mixture of dioxane and aqueous sodium hydroxide.
-
Stir the solution vigorously for approximately 4 hours at 50 °C under a nitrogen atmosphere.
-
Remove the dioxane under reduced pressure.
-
Add water to the residue and extract three times with dichloromethane.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield DOTA-tris(t-butyl ester). The reported yield for this step is over 90%.[2]
Protocol 2: Deprotection of Tert-Butyl Esters
This protocol describes the removal of the tert-butyl protecting groups using trifluoroacetic acid.
-
Dissolve the tert-butyl protected DOTA-conjugate in a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v).[8]
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the TFA by rotary evaporation or by precipitation of the product with cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Purify the deprotected conjugate by preparative high-performance liquid chromatography (HPLC).
Protocol 3: Bioconjugation of DOTA-tris(t-butyl ester) to a Peptide (Solid-Phase)
This protocol outlines the conjugation of the chelator to a peptide synthesized on a solid-phase resin.[3][5]
-
Synthesize the peptide on a suitable resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Remove the N-terminal Fmoc protecting group of the resin-bound peptide using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Activate DOTA-tris(t-butyl ester) (2-3 equivalents relative to the peptide) with a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in DMF.
-
Add the activated DOTA-tris(t-butyl ester) solution to the resin-bound peptide.
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, dichloromethane, and methanol, and then dry under vacuum.
-
Cleave the DOTA-peptide conjugate from the resin and deprotect the tert-butyl esters simultaneously using a TFA-based cleavage cocktail as described in Protocol 2.
Protocol 4: Radiolabeling of a DOTA-Peptide Conjugate with Gallium-68
This protocol is a general procedure for the radiolabeling of DOTA-conjugated peptides with ⁶⁸Ga.[6][7]
-
Prepare a reaction vial containing the DOTA-peptide conjugate dissolved in a sodium acetate buffer (pH 3.0-4.0).
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the peptide conjugate.
-
Heat the reaction mixture at 85-95 °C for 10-15 minutes.
-
Perform quality control using methods such as instant thin-layer chromatography (iTLC) or HPLC to determine the radiochemical purity.
Visualizing the Workflow and Logical Relationships
The following diagrams, created using the DOT language, illustrate the key processes described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [iro.uiowa.edu]
- 8. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of p-SCN-Bn-DOTA(tBu)4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of p-SCN-Bn-DOTA(tBu)4, a critical bifunctional chelator used in the development of targeted radiopharmaceuticals. We will delve into its core mechanism of action, which is fundamentally a multi-stage chemical process enabling the linkage of radionuclides to targeting biomolecules. This document outlines the chemistry, provides quantitative data from literature, details experimental protocols, and visualizes the key processes.
Core Function and Mechanism of Action
This compound, or S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid with four tert-butyl ester protected carboxylates, is not a drug with a pharmacological mechanism of action in the traditional sense. Instead, its "action" is to serve as a stable, versatile bridge between a targeting molecule (e.g., a monoclonal antibody) and a metallic radionuclide. Its function is realized through a three-stage process: conjugation, deprotection, and chelation.
-
Conjugation : The para-isothiocyanatobenzyl (p-SCN-Bn) group is a reactive moiety that specifically targets primary amine groups (-NH₂) found on lysine (B10760008) residues and the N-terminus of proteins and peptides. Under mild alkaline conditions, it forms a highly stable thiourea (B124793) covalent bond.[1][2]
-
Deprotection : The four tert-butyl (tBu) esters on the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle serve as protecting groups. They prevent the carboxylate arms from interfering during the conjugation step and prematurely chelating ambient metal ions. These groups must be removed using a strong acid, typically trifluoroacetic acid (TFA), to expose the four carboxylate groups, thereby "activating" the DOTA cage.[3][4]
-
Chelation (Radiolabeling) : Once deprotected, the DOTA moiety, with its four nitrogen atoms and four carboxylate oxygens, becomes a powerful octadentate chelator. It can then form an exceptionally stable coordination complex with a trivalent radiometal ion (e.g., Lutetium-177, Actinium-225, Gallium-68).[5][6][7] This high thermodynamic stability and kinetic inertness are crucial to prevent the release of the radionuclide in vivo.
The resulting radioimmunoconjugate is a precision agent: the biomolecule guides it to a specific target (like a tumor antigen), and the chelated radionuclide delivers a diagnostic or therapeutic payload.
Data Presentation: Reaction Parameters and Outcomes
The following tables summarize key quantitative data for the conjugation and radiolabeling processes, compiled from various studies. These values serve as a starting point for protocol optimization.
| Table 1: Parameters for Antibody Conjugation with p-SCN-Bn-DOTA Derivatives | ||||
| Antibody | Chelator Derivative | Molar Ratio (Chelator:Ab) | Reaction Conditions | Avg. Chelator/Antibody Ratio (CAR) |
| 1C1m-Fc | p-SCN-Bn-DOTA | 5:1 to 50:1 | pH 9.0, 37°C, 1 h | Variable with input ratio |
| Rituximab | p-SCN-Bn-DOTA | 20:1 | pH 8.0 | 6.1 |
| Trastuzumab | p-SCN-Bn-DOTA | 20:1 | Not Specified | 4.9 |
| General Protocol | p-SCN-Bn-DOTA | 10:1 to 20:1 | pH 8.5-9.0, Room Temp, 12 h or 37°C, 1-2 h | 2-8 |
| Table 2: Parameters for Radiolabeling of DOTA-Conjugates | |||||
| Radionuclide | DOTA-Conjugate | pH | Temperature (°C) | Time (min) | Radiochemical Purity (%) |
| ⁶⁸Ga | DOTA-peptides | 3.0 - 4.0 | 85 - 95 | 12 - 16 | >95 |
| ¹⁷⁷Lu | p-SCN-Bn-DOTA-trastuzumab | Not Specified | 40 | 60 | >99 |
| ⁹⁰Y | p-SCN-Bn-DOTA-trastuzumab | Not Specified | 40 | 60 | >96 |
| ²²⁵Ac | DOTA-antibodies | Not Specified | 37 | Not Specified | High Yield |
| ⁴³Sc | DOTA-peptides | 4.0 - 5.0 | 95 | 10 - 15 | >98 |
Experimental Protocols
The following are generalized protocols for the key experimental stages. Note: These should be optimized for each specific antibody and radionuclide.
Protocol 1: Conjugation of this compound to an Antibody
-
Antibody Preparation :
-
Buffer exchange the stock antibody solution into an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate or carbonate buffer, pH 8.5-9.0) using a desalting column (e.g., PD-10) or centrifugal filtration.[6]
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Chelator Preparation :
-
Immediately prior to use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of ~10 mg/mL.
-
-
Conjugation Reaction :
-
Add a 10- to 50-fold molar excess of the dissolved chelator to the antibody solution while gently vortexing.[8] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[4]
-
Incubate the reaction mixture. Common conditions are 1-2 hours at 37°C or for 12 hours at room temperature.[4][6]
-
-
Purification :
-
Remove unreacted, low-molecular-weight chelator from the DOTA(tBu)4-antibody conjugate using size-exclusion chromatography (e.g., a PD-10 desalting column) or ultrafiltration, exchanging the buffer to a storage buffer like saline or PBS.[1]
-
Protocol 2: Deprotection of tert-Butyl Esters
Caution : This protocol involves strong acid and must be performed in a fume hood with appropriate personal protective equipment.
-
Preparation :
-
Lyophilize (freeze-dry) the purified DOTA(tBu)4-antibody conjugate to remove all water.
-
Prepare a cold deprotection solution. A common solution is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). TIS acts as a scavenger to trap the reactive tert-butyl cations generated during the reaction.[4]
-
-
Deprotection Reaction :
-
Add the cold deprotection solution to the lyophilized conjugate powder.
-
Incubate the reaction on ice for 1-2 hours. The time should be minimized to prevent acid-induced damage to the antibody.[4]
-
-
TFA Removal and Purification :
-
Remove the TFA. This can be done by rotary evaporation or by precipitating the deprotected antibody conjugate with cold diethyl ether followed by centrifugation.
-
Re-dissolve the conjugate in a suitable buffer and purify immediately using size-exclusion chromatography to remove residual acid and byproducts.
-
Protocol 3: Radiolabeling of the DOTA-Antibody Conjugate
-
Reaction Setup :
-
In a sterile, metal-free vial, combine the purified DOTA-antibody conjugate with the radionuclide (e.g., ¹⁷⁷LuCl₃).
-
Use a suitable reaction buffer to maintain an acidic pH, which is optimal for metal incorporation into the DOTA cage (e.g., 0.5 M ammonium (B1175870) acetate, pH 4.0-5.5).[5][6]
-
-
Incubation :
-
Quenching and Quality Control :
-
(Optional) Quench the reaction by adding a small amount of DTPA solution to chelate any remaining free radionuclide.
-
Determine the radiochemical purity using instant thin-layer chromatography (iTLC) or radio-HPLC to ensure it exceeds 95%.[5][10]
-
Purify the final radiolabeled conjugate if necessary to remove any unbound radionuclide.
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Deep Dive into Radiolabeling with DOTA Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of radiopharmaceuticals is rapidly evolving, with targeted therapies and diagnostic agents playing an increasingly crucial role in precision medicine. At the heart of many of these innovations lies the robust and versatile chelator, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), and its derivatives. This technical guide provides an in-depth exploration of the principles, protocols, and applications of radiolabeling with DOTA derivatives, offering a comprehensive resource for researchers and professionals in the field.
The Core of Chelation: Understanding DOTA
DOTA is a macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of radiometals.[1][2][3] Its rigid, pre-organized structure minimizes the entropy loss upon metal binding, contributing to the exceptional thermodynamic stability and kinetic inertness of the resulting radiometal-DOTA complex.[4] This stability is paramount in radiopharmaceutical development, as it prevents the premature release of the radionuclide in vivo, which could lead to off-target radiation exposure and diminished therapeutic or diagnostic efficacy.
DOTA and its derivatives are the most widely used chelator type in nuclear medicine, suitable for a range of medically relevant radiometals including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), Indium-111 (¹¹¹In), and Actinium-225 (²²⁵Ac).[1][5][6]
DOTA Derivatives: Expanding the Toolkit
While DOTA itself is a powerful chelator, a variety of derivatives have been synthesized to facilitate its conjugation to biomolecules and to optimize its properties for specific applications.
-
p-SCN-Bn-DOTA (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This derivative incorporates a reactive isothiocyanate group, which readily forms a stable thiourea (B124793) bond with primary amines on proteins and peptides.[7][8]
-
DOTA-NHS ester (1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-succinimidyl ester): The N-hydroxysuccinimide (NHS) ester is another common activating group that reacts with primary amines to form a stable amide bond.[9][10][11]
-
DOTAGA (2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid): This derivative features a glutaric acid moiety, which can offer advantages in terms of radiolabeling kinetics and the pharmacokinetic properties of the final radiopharmaceutical. Some studies suggest that DOTAGA may allow for more efficient labeling under milder conditions compared to DOTA.[12]
The choice of DOTA derivative often depends on the specific biomolecule being labeled and the desired conjugation chemistry.
The Radiolabeling Process: A Step-by-Step Workflow
The process of creating a DOTA-radiolabeled bioconjugate can be broken down into two main stages: the conjugation of the DOTA derivative to the targeting molecule and the subsequent radiolabeling with the chosen radionuclide.
Experimental Protocols: A Practical Guide
Reproducibility is key in scientific research and drug development. The following sections provide detailed, representative protocols for key experimental procedures.
Protocol 1: Conjugation of DOTA-NHS Ester to an Antibody
This protocol outlines the steps for conjugating a pre-activated DOTA-NHS ester to the lysine (B10760008) residues of a monoclonal antibody.[9][13][14]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., phosphate-buffered saline, PBS)
-
DOTA-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) column like a PD-10, or dialysis cassette)
-
Storage Buffer (e.g., 0.25 M Ammonium (B1175870) Acetate (B1210297), pH 5.5)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
DOTA-NHS Ester Preparation:
-
Prepare a stock solution of DOTA-NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL). This should be done immediately before use as NHS esters are susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Determine the desired molar ratio of DOTA-NHS ester to the antibody (e.g., 20:1 or 100:1).[13]
-
Slowly add the calculated volume of the DOTA-NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture at 4°C for 20-24 hours with gentle stirring.[13][14]
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any remaining reactive NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unconjugated DOTA-NHS ester and other small molecules using a desalting column (e.g., PD-10) or by dialysis against the desired storage buffer.
-
-
Characterization and Storage:
-
Determine the final concentration of the DOTA-antibody conjugate.
-
Optionally, determine the number of DOTA molecules conjugated per antibody molecule.
-
Store the conjugate at the appropriate temperature (e.g., -20°C or -80°C).
-
Protocol 2: Radiolabeling of a DOTA-Peptide with Gallium-68 (⁶⁸Ga)
This protocol describes a common method for labeling DOTA-conjugated peptides with ⁶⁸Ga, often sourced from a ⁶⁸Ge/⁶⁸Ga generator.[15][16][17]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Cation exchange cartridge
-
Acidified 5 M NaCl solution
-
DOTA-conjugated peptide
-
Sodium acetate buffer (e.g., 0.1 M, pH 4.0-4.5)
-
Heating block or water bath
-
Quality control system (e.g., ITLC or HPLC)
Procedure:
-
⁶⁸Ga Elution and Purification:
-
Elute the ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
Trap the eluted ⁶⁸Ga³⁺ on a cation exchange cartridge.[15][16]
-
Wash the cartridge to remove any metallic impurities.
-
Elute the purified ⁶⁸Ga³⁺ from the cartridge using an acidified 5 M NaCl solution directly into the reaction vial.[15][16][17]
-
-
Radiolabeling Reaction:
-
Quality Control:
-
After the incubation period, perform quality control to determine the radiochemical purity.
-
Instant Thin-Layer Chromatography (ITLC): Spot a small aliquot of the reaction mixture onto an ITLC strip. Develop the strip in an appropriate mobile phase (e.g., 1 M ammonium acetate:methanol (1:1)). The radiolabeled peptide will migrate with the solvent front (Rf = 0.8-1.0), while free ⁶⁸Ga will remain at the origin (Rf = 0-0.1).[15][19]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more detailed analysis of the radiochemical purity and can separate the radiolabeled product from unlabeled peptide and other impurities.[20]
-
-
Final Formulation:
-
If the radiochemical purity is acceptable (typically >95%), the product can be neutralized and sterile filtered for preclinical or clinical use.
-
Protocol 3: Radiolabeling of a DOTA-Antibody with Lutetium-177 (¹⁷⁷Lu)
This protocol details the labeling of a DOTA-conjugated antibody with the therapeutic radionuclide ¹⁷⁷Lu.[7][21][22]
Materials:
-
DOTA-conjugated antibody
-
¹⁷⁷LuCl₃ solution
-
Ammonium acetate buffer (e.g., 0.25 M, pH 5.5)
-
Heating block or water bath
-
DTPA solution (for quenching)
-
Purification system (e.g., PD-10 column)
-
Quality control system (e.g., ITLC or HPLC)
Procedure:
-
Radiolabeling Reaction:
-
In a reaction vial, combine the DOTA-conjugated antibody with the ¹⁷⁷LuCl₃ solution in an ammonium acetate buffer. The optimal pH for ¹⁷⁷Lu labeling is typically between 4.0 and 5.5.[5]
-
Incubate the reaction mixture at 37-40°C for 30-60 minutes.[7][22] Some protocols may use higher temperatures (e.g., 80°C) for a shorter duration (e.g., 20 minutes).[5]
-
-
Quenching:
-
After incubation, add a small volume of DTPA solution to chelate any remaining free ¹⁷⁷Lu.
-
-
Purification:
-
Purify the ¹⁷⁷Lu-DOTA-antibody from unincorporated ¹⁷⁷Lu and other reactants using a size-exclusion column (e.g., PD-10).[7]
-
-
Quality Control:
-
Determine the radiochemical purity using ITLC or HPLC. For ITLC, the labeled antibody will remain at the origin, while free ¹⁷⁷Lu will migrate with the solvent front.[7]
-
Assess the stability of the radiolabeled antibody in human serum over time.[21]
-
Determine the immunoreactivity of the final product.[21]
-
Quantitative Data Summary
The efficiency and characteristics of the radiolabeling process are critical for the successful development of a radiopharmaceutical. The following tables summarize key quantitative data from various studies.
Table 1: Radiolabeling Efficiency and Purity
| Radiopharmaceutical | Radionuclide | Chelator | Labeling Conditions | Radiochemical Purity (%) | Reference |
| [¹⁷⁷Lu]Lu-DOTA-Trastuzumab | ¹⁷⁷Lu | DOTA | - | 96 ± 0.9 | [21] |
| [⁶⁸Ga]Ga-DOTATOC | ⁶⁸Ga | DOTA | 95°C, 10 min | >99 | [20] |
| [¹⁷⁷Lu]Lu-DOTA-Rituximab | ¹⁷⁷Lu | p-SCN-Bn-DOTA | 37°C, 3 hrs | >95 | [7] |
| [²²⁵Ac]Ac-DOTA-OTSA101 | ²²⁵Ac | p-SCN-Bn-DOTA | 60 min | 96.8 ± 4.2 | [12] |
| [²²⁵Ac]Ac-DOTAGA-OTSA101 | ²²⁵Ac | p-SCN-Bn-DOTAGA | 60 min | 98.8 ± 1.2 | [12] |
| [¹⁷⁷Lu]Lu-DOTA-RW03 | ¹⁷⁷Lu | DOTA-NHS | - | >98 | [10] |
Table 2: Specific Activity and Stability
| Radiopharmaceutical | Radionuclide | Specific Activity | Stability (in serum) | Reference |
| [¹⁷⁷Lu]Lu-DOTA-Trastuzumab | ¹⁷⁷Lu | - | 85 ± 3.5% at 96 h | [21] |
| [⁶⁸Ga]Ga-DOTA-peptides | ⁶⁸Ga | Up to 1 GBq/nmol | - | [18] |
| [¹⁷⁷Lu]Lu-DOTA-Rituximab | ¹⁷⁷Lu | ~0.6 GBq/mg | Stable up to 80 h | [7] |
| [⁶⁸Ga]Ga-DOTATOC | ⁶⁸Ga | 491 ± 204 GBq/µmol (AMA) | Stable for at least 4 h | [19] |
| [²²⁵Ac]Ac-DOTA-OTSA101 | ²²⁵Ac | 0.5 ± 0.3 kBq/µg | - | [12] |
| [²²⁵Ac]Ac-DOTAGA-OTSA101 | ²²⁵Ac | 0.7 ± 0.1 kBq/µg | - | [12] |
| [¹⁷⁷Lu]Lu-DOTA-RW03 | ¹⁷⁷Lu | 17-28 GBq/µmol | - | [10] |
*AMA: Apparent Molar Activity
Quality Control: Ensuring Safety and Efficacy
Rigorous quality control (QC) is a non-negotiable aspect of radiopharmaceutical production.[23][24] The primary goal of QC is to ensure the identity, purity, and potency of the final product before administration.
Methods for Determining Radiochemical Purity
As highlighted in the protocols, ITLC and HPLC are the most common methods for assessing radiochemical purity.
-
Instant Thin-Layer Chromatography (ITLC): A rapid and simple method for separating the labeled product from free radionuclide.[15][20][24]
-
High-Performance Liquid Chromatography (HPLC): Provides a more precise and quantitative analysis, capable of separating various chemical and radiochemical species.[7][20]
Conclusion
Radiolabeling with DOTA derivatives is a cornerstone of modern radiopharmaceutical chemistry. The inherent stability of the DOTA macrocycle, coupled with the versatility of its derivatives, has enabled the development of a wide array of targeted diagnostic and therapeutic agents. A thorough understanding of the underlying chemistry, adherence to detailed experimental protocols, and rigorous quality control are essential for the successful translation of these powerful tools from the laboratory to the clinic. This guide provides a solid foundation for researchers and drug development professionals to navigate the intricacies of DOTA-based radiolabeling and contribute to the advancement of nuclear medicine.
References
- 1. books.rsc.org [books.rsc.org]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Radionuclide Therapy Using a Lutetium-177 Labeled Human Anti-CD133 Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 18. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Radiolabeling of trastuzumab with 177Lu via DOTA, a new radiopharmaceutical for radioimmunotherapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vivo Testing of 177Lu-Labelled Anti-PSMA Antibody as a New Radioimmunotherapeutic Agent Against Prostate Cancer | In Vivo [iv.iiarjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
Technical Guide: p-SCN-Bn-DOTA(tBu)4 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of p-SCN-Bn-DOTA(tBu)4, a bifunctional chelator crucial for the development of targeted imaging agents and radiopharmaceuticals. This document outlines its chemical properties, supplier information, and detailed methodologies for its application in bioconjugation and the development of targeted molecular probes.
Core Concepts and Applications
This compound, with the CAS Number 1703752-99-1 , is the tetra-tert-butyl ester protected derivative of p-SCN-Bn-DOTA. The core structure features a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, a highly efficient chelator for a variety of metal ions, including radionuclides and paramagnetic ions used in medical imaging. The para-isothiocyanatobenzyl (p-SCN-Bn) group provides a reactive handle for covalent conjugation to primary amines on biomolecules such as peptides, antibodies, and other proteins.
The tert-butyl ester protecting groups on the carboxylic acid arms of the DOTA cage serve to prevent their participation in unintended reactions during the conjugation process. These groups are subsequently removed in a deprotection step to allow for efficient chelation of the desired metal ion.
A primary application of this compound is in the synthesis of targeted contrast agents for Magnetic Resonance Imaging (MRI). For instance, it is a key component in the creation of Gd(III)-DOTA-IAC, a targeted MRI contrast agent for the αvβ3 integrin receptor, which is often overexpressed in tumor vasculature and on the surface of various cancer cells.[1][2]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 1703752-99-1 |
| Molecular Formula | C₄₀H₆₅N₅O₈S |
| Molecular Weight | 776.04 g/mol |
| Appearance | Solid |
Supplier Information
This compound is available from various chemical suppliers specializing in reagents for medical imaging and drug discovery. One notable supplier is:
| Supplier | Product Number |
| MedchemExpress | HY-164981 |
Experimental Protocols
The following sections provide a detailed methodology for the use of this compound in the preparation of a biomolecule-chelator conjugate, followed by deprotection and metal ion chelation. The protocol is based on established methods for bioconjugation with isothiocyanates and deprotection of tert-butyl esters.
Conjugation of this compound to a Targeting Biomolecule
This protocol describes the covalent attachment of the chelator to a biomolecule containing primary amine groups (e.g., lysine (B10760008) residues).
Materials:
-
Targeting biomolecule (e.g., peptide, antibody)
-
This compound
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0, amine-free)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Biomolecule Preparation: Dissolve the targeting biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Chelator Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO.
-
Conjugation Reaction: Add the dissolved this compound to the biomolecule solution. A molar excess of the chelator (typically 10- to 50-fold) is used to ensure efficient conjugation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or for 30 minutes at 37°C with gentle mixing.
-
Purification: Remove the unreacted chelator and byproducts by purifying the reaction mixture using a size-exclusion chromatography column.
Deprotection of the Tert-Butyl Esters
This step is crucial to enable the DOTA cage to chelate metal ions.
Materials:
-
Lyophilized DOTA(tBu)4-biomolecule conjugate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Reaction Setup: Dissolve the lyophilized DOTA(tBu)4-biomolecule conjugate in a solution of TFA, TIS, and DCM. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water or DCM.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours.
-
Precipitation: Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Washing and Drying: Wash the precipitate with cold diethyl ether and dry under vacuum.
Radiolabeling/Metal Chelation
This protocol describes the chelation of a metal ion by the deprotected DOTA-biomolecule conjugate.
Materials:
-
Deprotected DOTA-biomolecule conjugate
-
Metal salt (e.g., GdCl₃, ¹⁷⁷LuCl₃)
-
Chelation buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5)
Procedure:
-
Reaction: Dissolve the deprotected conjugate in the chelation buffer and add the metal salt solution.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 80-95°C) for 15-30 minutes.
-
Quality Control: Analyze the labeling efficiency using methods such as radio-TLC or HPLC.
Mandatory Visualizations
Experimental Workflow
References
Methodological & Application
Application Notes and Protocols for p-SCN-Bn-DOTA(tBu)4 Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional chelator, p-SCN-Bn-DOTA(tBu)4, is a derivative of the macrocyclic chelator DOTA, widely utilized in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications (radioimmunotherapy).[1][2] Its structure incorporates the DOTA macrocycle, which securely chelates trivalent radiometals, and a p-isothiocyanatobenzyl (SCN-Bn) group that allows for covalent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, forming a stable thiourea (B124793) bond.[1][3] This document provides detailed protocols and application notes for the conjugation of this compound to monoclonal antibodies (mAbs), subsequent purification, and quality control.
The tert-butyl (tBu) protecting groups on the DOTA carboxylates are typically removed after conjugation and before radiolabeling. This protocol focuses on the initial conjugation step.
Experimental Workflow Overview
The overall process for creating a DOTA-conjugated antibody involves several key stages, beginning with antibody preparation and culminating in a purified and well-characterized immunoconjugate ready for radiolabeling. The general workflow is outlined below.
Caption: High-level workflow from antibody preparation to the final purified DOTA-antibody conjugate.
Quantitative Data Summary
The efficiency and outcome of the conjugation reaction are influenced by several factors. The following tables summarize key quantitative data from various studies.
Table 1: Reaction Conditions for Antibody Conjugation
| Parameter | Value | Reference(s) |
| Molar Ratio (Chelator:Antibody) | 5:1 to 50:1 | [4] |
| pH of Reaction Buffer | 8.5 - 9.0 | [5] |
| Reaction Buffer | Carbonate or Bicarbonate Buffer (0.1 M - 0.2 M) | [1] |
| Reaction Temperature | Room Temperature or 37°C | [5] |
| Incubation Time | 1.5 to 12 hours | [5][6] |
Table 2: Typical Outcomes of DOTA-Antibody Conjugation
| Parameter | Value | Reference(s) |
| Chelator to Antibody Ratio (CAR) | 1.6 - 8.8 | [7][8] |
| Radiolabeling Efficiency | >96% for ⁹⁰Y, >99% for ¹⁷⁷Lu | [9] |
| Specific Activity | ~0.6 GBq/mg to 200 µCi/mL | [6][9] |
| Immunoreactivity | Generally preserved, but can decrease with high CAR | [7][10] |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol details the covalent attachment of the chelator to a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
This compound
-
Carbonate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ultrafiltration devices (e.g., Amicon Ultra, 50 kDa MWCO)
-
PD-10 desalting columns or equivalent for purification
Procedure:
-
Antibody Preparation (Buffer Exchange):
-
The antibody solution is buffer-exchanged into carbonate buffer (0.2 M, pH 9.0) using an ultrafiltration device.[1] This step is crucial to ensure the pH is optimal for the reaction between the isothiocyanate group and the primary amines on the antibody.[5]
-
Concentrate the antibody to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a spectrophotometer at 280 nm.[5]
-
-
Chelator Preparation:
-
Dissolve the this compound in a small amount of DMSO.[1]
-
Immediately before addition to the antibody, dilute the chelator stock in carbonate buffer.
-
-
Conjugation Reaction:
Protocol 2: Purification of the DOTA-Antibody Conjugate
Effective purification is essential to remove unreacted chelator and potential protein aggregates, which can affect the safety and efficacy of the final product.[3] Size-exclusion chromatography (SEC) is a commonly used method.[11]
Materials:
-
Crude conjugation reaction mixture
-
PD-10 desalting columns or an SEC chromatography system
-
Purification buffer (e.g., PBS or 0.9% NaCl)
Procedure:
-
Column Equilibration:
-
Equilibrate the PD-10 desalting column with 4-5 column volumes of the desired purification buffer.
-
-
Sample Loading:
-
Load the crude conjugation reaction mixture onto the equilibrated column.
-
-
Elution:
-
Elute the DOTA-antibody conjugate with the purification buffer. The high molecular weight conjugate will elute first, while the smaller, unconjugated chelator will be retained longer.
-
Collect fractions and measure the protein concentration of each fraction at 280 nm to identify the fractions containing the purified conjugate.
-
-
Pooling and Storage:
-
Pool the protein-containing fractions.
-
The purified DOTA-antibody conjugate should be stored in an appropriate buffer at 4°C for short-term storage or frozen at -80°C for long-term storage.
-
Quality Control of the Conjugate
After purification, the DOTA-antibody conjugate should be characterized to determine the chelator-to-antibody ratio (CAR) and to ensure the integrity of the antibody.
-
Chelator-to-Antibody Ratio (CAR): This can be determined using MALDI-TOF mass spectrometry, where the mass difference between the conjugated and unconjugated antibody reveals the average number of DOTA molecules attached.[7][8]
-
Antibody Integrity: SDS-PAGE can be used to confirm that the antibody has not degraded during the conjugation process.[9]
-
Purity: Analytical size-exclusion chromatography (SEC-HPLC) can be used to assess the purity of the conjugate and quantify any remaining aggregates.[11]
Logical Relationship: Impact of Chelator-to-Antibody Ratio
The number of DOTA molecules conjugated per antibody (CAR) is a critical parameter that can significantly impact the properties and in vivo performance of the radioimmunoconjugate. Optimizing the CAR is a balancing act between achieving high specific activity and preserving the antibody's function.
Caption: Relationship between the chelator-to-antibody ratio and the resulting properties of the immunoconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 10. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Gallium-68 Labeling using p-SCN-Bn-DOTA(tBu)4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) has become a radionuclide of choice for Positron Emission Tomography (PET) imaging due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators and its favorable decay characteristics for high-resolution imaging. The development of ⁶⁸Ga-based radiopharmaceuticals relies on the use of bifunctional chelators that can stably bind ⁶⁸Ga³⁺ and be conjugated to a targeting biomolecule, such as a peptide or antibody.
p-SCN-Bn-DOTA(tBu)4, also known as S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid with tert-butyl protected carboxylic acids, is a versatile bifunctional chelator. The DOTA macrocycle provides a robust cage for chelating Gallium-68, while the isothiocyanate (-SCN) group allows for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on biomolecules. The tert-butyl (tBu) protecting groups on the DOTA carboxylates prevent their interference during the conjugation reaction and are subsequently removed to enable efficient radiolabeling.
These application notes provide a comprehensive guide to the conjugation of this compound to biomolecules, the deprotection of the tBu groups, and the subsequent radiolabeling with Gallium-68.
Data Presentation
Table 1: Recommended Conditions for Gallium-68 Labeling of Deprotected DOTA-Conjugates
| Parameter | Recommended Value/Range | Notes |
| Precursor Amount | 25-35 nmol (e.g., 40-50 µg of DOTATOC) | Optimal amount may vary depending on the specific conjugate. |
| ⁶⁸Ga Activity | 200-1000 MBq | Dependent on generator elution yield and desired specific activity. |
| Reaction Buffer | 1 M Sodium Acetate (B1210297), pH 3.5-4.5 | Critical for efficient labeling. |
| Reaction Temperature | 85-95 °C | Heating is required for efficient ⁶⁸Ga incorporation into the DOTA chelate.[1] |
| Incubation Time | 5-15 minutes | Longer times generally do not significantly improve yield.[2] |
| Final pH of Product | 6.0-8.0 | Adjust for physiological compatibility before administration. |
| Radiochemical Yield (RCY) | >95% | Typically achievable under optimized conditions. |
| Radiochemical Purity (RCP) | >95% | As determined by radio-HPLC or radio-TLC.[3] |
| Specific Activity | >12.6 GBq/µmol | Can vary based on initial ⁶⁸Ga activity and precursor amount.[2] |
Table 2: Quality Control Specifications for ⁶⁸Ga-labeled Radiopharmaceuticals
| Quality Control Test | Specification | Method |
| Appearance | Clear, colorless, and free of particulate matter | Visual Inspection |
| pH | 6.0 - 8.0 | pH paper or pH meter |
| Radiochemical Purity (RCP) | ≥ 95% | Radio-HPLC, Radio-TLC |
| Unbound ⁶⁸Ga³⁺ | ≤ 5% | Radio-HPLC, Radio-TLC |
| Radionuclidic Purity (⁶⁸Ge breakthrough) | < 0.001% | Gamma Spectroscopy |
| Bacterial Endotoxins | < 17.5 EU/V (or as per pharmacopeia) | Limulus Amebocyte Lysate (LAL) Test |
| Sterility | Sterile | Membrane Filtration |
| Residual Solvents (if applicable) | As per pharmacopeia limits | Gas Chromatography (GC) |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Biomolecule (e.g., Antibody)
This protocol outlines the conjugation of this compound to an antibody via the lysine residues.
Materials:
-
Antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10)
-
Reaction vials
-
Vortex mixer and incubator
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer to a final concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the conjugation reaction.
-
-
Chelator Preparation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 1-2 hours at 37°C or for 4-12 hours at room temperature with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove the unreacted chelator by passing the reaction mixture through a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., 0.25 M ammonium (B1175870) acetate, pH 5.5).
-
Collect the fractions containing the antibody-DOTA(tBu)4 conjugate.
-
The purified conjugate can be stored at -20°C or -80°C.
-
Protocol 2: Deprotection of Tert-Butyl Groups
This protocol describes the removal of the tBu protecting groups from the DOTA cage of the purified conjugate.
Materials:
-
Lyophilized antibody-DOTA(tBu)4 conjugate
-
Deprotection solution: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Fume hood
Procedure:
-
Deprotection Reaction:
-
In a chemical fume hood, add the cold deprotection solution to the lyophilized antibody-DOTA(tBu)4 conjugate.
-
Incubate the reaction on ice for 1-2 hours. The optimal time should be determined to ensure complete deprotection without damaging the antibody.
-
-
Precipitation and Washing:
-
Precipitate the deprotected antibody-DOTA conjugate by adding an excess of cold diethyl ether.
-
Centrifuge the mixture and carefully decant the supernatant.
-
Wash the pellet with cold diethyl ether to remove residual TFA and scavengers.
-
-
Final Product:
-
Dry the deprotected antibody-DOTA conjugate pellet under a stream of nitrogen.
-
Redissolve the final product in a suitable buffer for radiolabeling (e.g., 0.25 M ammonium acetate, pH 5.5).
-
Protocol 3: Gallium-68 Labeling of Deprotected DOTA-Conjugate
This protocol details the manual radiolabeling of the deprotected DOTA-conjugated biomolecule with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Deprotected DOTA-conjugated biomolecule
-
1 M Sodium Acetate buffer, pH 4.5
-
Sterile, metal-free reaction vial
-
Heating block
-
C18 Sep-Pak cartridge (optional, for purification)
-
Ethanol (B145695) and sterile water for injection (WFI)
-
Dose calibrator
Procedure:
-
⁶⁸Ga Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions. Collect the ⁶⁸GaCl₃ eluate in a sterile vial.
-
-
Reaction Mixture Preparation:
-
In a sterile reaction vial, add 25-35 nmol of the deprotected DOTA-conjugated biomolecule.
-
Add an appropriate volume of 1 M sodium acetate buffer to achieve a final reaction pH of 3.5-4.5.
-
Add the ⁶⁸GaCl₃ eluate (200-1000 MBq) to the reaction vial.
-
-
Labeling Reaction:
-
Gently mix the reaction solution and incubate at 95°C for 5-15 minutes in a heating block.[2]
-
-
Purification (Optional but Recommended):
-
After incubation, allow the vial to cool to room temperature.
-
Condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the conditioned C18 cartridge.
-
Wash the cartridge with 5-10 mL of sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-DOTA-conjugate with a small volume (0.5-1 mL) of 50% ethanol in sterile water.
-
-
Final Formulation:
-
The purified product can be formulated in a physiologically compatible buffer (e.g., saline) for further use.
-
The final product should be passed through a 0.22 µm sterile filter.
-
Mandatory Visualizations
Caption: Workflow for the conjugation of this compound to an antibody.
Caption: Workflow for the Gallium-68 labeling of a deprotected DOTA-conjugate.
References
Application Notes and Protocols for the Conjugation of p-SCN-Bn-DOTA(tBu)4 to Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of bifunctional chelators to monoclonal antibodies (mAbs) is a pivotal step in the development of next-generation targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. The chelator p-SCN-Bn-DOTA(tBu)4 is a derivative of the widely used macrocycle DOTA, designed for covalent attachment to proteins. Its isothiocyanate group (-SCN) reacts specifically with primary amines, such as the ε-amino group of lysine (B10760008) residues on an antibody, to form a stable thiourea (B124793) bond.
A key feature of this reagent is the presence of tert-butyl (tBu) esters protecting the four carboxylic acid arms of the DOTA cage. These protecting groups prevent the carboxylates from participating in unwanted side reactions during the conjugation process. Following successful conjugation, these tBu groups must be removed in a dedicated deprotection step to allow for the efficient chelation of radiometals. This document provides a detailed methodology for the conjugation of this compound to antibodies, the subsequent deprotection of the tBu esters, and the characterization of the final immunoconjugate.
Chemical Reaction Scheme
The overall process involves two main chemical transformations: the conjugation of the protected chelator to lysine residues on the antibody and the subsequent acid-catalyzed deprotection of the tert-butyl esters to yield the final, functional immunoconjugate ready for radiolabeling.
Purification of DOTA-Conjugated Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of DOTA-conjugated antibodies, a critical step in the development of radioimmunoconjugates for therapeutic and diagnostic applications. The protocols outlined below are based on established methods and aim to ensure the production of high-purity, immunoreactive antibody conjugates.
Introduction
The conjugation of the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) to monoclonal antibodies (mAbs) is a fundamental process for the development of targeted radiopharmaceuticals. This process, however, can impact the antibody's structural integrity and biological function. Therefore, a robust purification strategy is paramount to remove unconjugated DOTA, reaction by-products, and antibody aggregates, ensuring the final product is safe and effective for its intended application. The following sections detail the conjugation chemistry, purification methodologies, and essential quality control assays.
Core Principles of DOTA Conjugation
The most common strategy for conjugating DOTA to an antibody involves the use of an N-hydroxysuccinimide (NHS) ester of DOTA (DOTA-NHS ester). This activated ester reacts with primary amines, primarily the ε-amino groups of lysine (B10760008) residues on the antibody surface, to form stable amide bonds.[1][2] Another approach utilizes the isothiocyanate derivative of DOTA (DOTA-SCN), which also reacts with primary amines to form a stable thiourea (B124793) bond.[3] The efficiency of these conjugation reactions is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of DOTA to the antibody.[3]
Experimental Workflow and Logical Relationships
The overall process for generating purified DOTA-conjugated antibodies involves a series of sequential steps, from initial antibody preparation to final quality control.
Caption: Experimental workflow for DOTA-conjugated antibody production.
Detailed Experimental Protocols
Protocol 1: DOTA-NHS Ester Conjugation to an Antibody
This protocol outlines a general procedure for the conjugation of a DOTA-NHS ester to a monoclonal antibody.[1]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
DOTA-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.1[1]
-
Purification column (e.g., Size-Exclusion Chromatography column)
-
Desalting columns or dialysis cassettes (e.g., 50 kDa MWCO)[1]
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange to transfer the antibody into the Conjugation Buffer. This is crucial to remove any amine-containing substances that would compete with the antibody for reaction with the DOTA-NHS ester.[1]
-
Adjust the antibody concentration to 2-10 mg/mL.[1]
-
Ensure the antibody solution is free of aggregates using Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC).[1]
-
-
Conjugation Reaction:
-
Immediately before use, prepare a stock solution of DOTA-NHS ester in anhydrous DMSO (e.g., 10-20 mM).[1]
-
Determine the desired molar excess of DOTA-NHS ester to the antibody. A common starting point is a 10- to 50-fold molar excess.[1][3]
-
Add the calculated volume of the DOTA-NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of DMSO should ideally be below 10% (v/v).[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature or 1 hour at 37°C.[1]
-
-
Quenching the Reaction:
Protocol 2: Purification of DOTA-Conjugated Antibody using Size-Exclusion Chromatography (SEC)
SEC is a widely used method to separate the larger DOTA-antibody conjugate from smaller, unconjugated DOTA molecules and other reaction by-products.[3][4]
Materials:
-
Quenched reaction mixture from Protocol 1
-
SEC column (e.g., Sephadex G-25, PD-10 desalting column)[5][6]
-
Elution Buffer: e.g., 0.25 M Ammonium Acetate, pH 5.5, or PBS, pH 7.4[1]
-
Fraction collector
-
UV spectrophotometer
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least 5 column volumes of Elution Buffer.
-
-
Sample Loading and Elution:
-
Load the quenched reaction mixture onto the equilibrated column.
-
Begin elution with the Elution Buffer and collect fractions.
-
Monitor the protein elution profile by measuring the absorbance at 280 nm. The antibody conjugate will elute in the initial fractions, while the smaller, unconjugated DOTA will elute later.
-
-
Fraction Pooling and Concentration:
-
Pool the fractions containing the purified DOTA-antibody conjugate.
-
If necessary, concentrate the pooled fractions using centrifugal filter units with an appropriate molecular weight cutoff (e.g., 30-50 kDa).
-
Quality Control and Characterization
Rigorous quality control is essential to ensure the suitability of the DOTA-conjugated antibody for its intended use.
Purity and Aggregation Analysis
Caption: Workflow for purity and aggregation analysis.
-
SEC-HPLC: This is the gold standard for determining the purity of the conjugate and quantifying the presence of aggregates or fragments.[1][7]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the integrity of the antibody after conjugation.[8]
Determination of DOTA-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that can influence the efficacy and safety of the radioimmunoconjugate.[9]
-
Mass Spectrometry (MALDI-TOF or LC/MS): This technique provides a precise measurement of the molecular weight of the conjugate, allowing for the calculation of the number of DOTA molecules attached to each antibody.[2][10]
-
Colorimetric Methods: Assays using reagents like Arsenazo III can quantify the amount of DOTA available for metal binding, though they may have lower sensitivity.[11]
Immunoreactivity Assessment
It is crucial to verify that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[12]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA can be used to compare the binding affinity of the DOTA-conjugated antibody to that of the unconjugated antibody.[12]
-
Flow Cytometry: This method assesses the binding of the conjugate to cells expressing the target antigen.[12]
-
Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on the association and dissociation rates of the antibody-antigen interaction, allowing for a precise determination of binding affinity (KD).[12]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the purification and characterization of DOTA-conjugated antibodies.
Table 1: Purification and Purity of DOTA-Conjugated Antibodies
| Antibody | Purification Method | Radiochemical Purity (%) | Reference |
| Trastuzumab | Molecular Filtration | > 95 | [8][13] |
| Rituximab (BioSim) | PD10 column | > 95 | [14] |
| α-CA19-9 scFv-Fc | Anion Exchange Chromatography | > 99 (by SEC-HPLC) | [15] |
| hLL2-IgG | Diafiltration | > 90 (radiolabeling yield) | [16] |
Table 2: DOTA-to-Antibody Ratios (DAR) Achieved
| Antibody | DOTA Derivative | Molar Ratio (DOTA:Ab) | Achieved DAR | Analytical Method | Reference |
| Trastuzumab | DOTA-NHS-ester | N/A | 5.8:1 | Spectrophotometric | [8][13] |
| Rituximab (BioSim) | p-SCN-Bz-DOTA | 50:1 | 4.25 ± 1.04 | N/A | [14] |
| α-CA19-9 scFv-Fc | Maleimide-DOTA | 3:1 | 6:1 | MALDI-TOF-MS | [10] |
| hLL2-IgG | Activated DOTA | ~45:1 | N/A | N/A | [16] |
Table 3: Reaction Conditions for DOTA Conjugation
| DOTA Derivative | pH Range | Temperature (°C) | Reaction Time | Reference |
| p-SCN-Bn-DOTA | 8.0 - 9.5 | 25 - 40 | 30 min - 2 hours | [3] |
| DOTA-NHS ester | 7.5 | 4 | 24 hours | [17] |
| DOTA-NHS ester | 8.5 - 9.0 | 37 | 14 hours | [18] |
| DOTA-NHS ester | 7.0 | N/A | N/A | [5] |
Troubleshooting and Optimization
-
Low Conjugation Efficiency: This can be caused by suboptimal pH, hydrolyzed DOTA-NHS ester, or the presence of competing amine-containing substances in the buffer. Ensure the use of fresh DOTA-NHS ester solution and an appropriate amine-free buffer at the correct pH.[3]
-
Antibody Aggregation: High concentrations of organic solvents (like DMSO), inappropriate buffer conditions, or excessive molar ratios of DOTA can lead to aggregation. Minimize the DMSO concentration and screen different buffer conditions.[3]
-
Loss of Immunoreactivity: An increasing chelator-to-antibody ratio can sometimes lead to a decrease in immunoreactivity.[12] It is essential to optimize the DAR to achieve a balance between high specific activity and preserved antigen-binding capacity.
By following these detailed protocols and considering the key optimization parameters, researchers can successfully purify DOTA-conjugated antibodies with the high purity and retained immunoreactivity required for the development of effective radioimmunoconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inis.iaea.org [inis.iaea.org]
- 7. [PDF] Separation of Monoclonal Antibodies by Analytical Size Exclusion Chromatography | Semantic Scholar [semanticscholar.org]
- 8. Production and Quality Control of [67Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Production and Quality Control of [(67)Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. EP1689448B1 - Method for preparing dota-antibody conjugates - Google Patents [patents.google.com]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cell-Based Assays of DOTA-Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for essential cell-based assays to characterize DOTA-conjugated antibodies, critical for the development of radioimmunoconjugates for therapeutic and diagnostic applications.
Introduction
The conjugation of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelators to monoclonal antibodies is a fundamental step in the creation of radioimmunoconjugates.[1] This process, however, can potentially alter the antibody's structure and its binding affinity to the target antigen. Therefore, it is crucial to perform a thorough in vitro characterization of the resulting DOTA-conjugated antibody to ensure its biological activity is preserved before proceeding with further development.[2]
This document outlines the protocols for key cell-based assays: immunoreactivity and binding affinity assays, internalization assays, and cytotoxicity assays. These assays are essential for selecting the most promising antibody-drug conjugate (ADC) candidates and optimizing linker and payload strategies.[3]
I. Immunoreactivity and Binding Affinity Assays
To ensure that the DOTA conjugation process has not adversely affected the antibody's ability to bind to its target, it is essential to perform binding affinity assays.[4] These assays are critical for confirming the conservation of the binding properties of the radiolabeled compounds.[5]
A. Saturation Binding Assay
This assay measures the equilibrium binding of a radiolabeled DOTA-conjugated antibody to its target antigen on the cell surface to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[5]
Protocol:
-
Cell Preparation:
-
Culture a target antigen-expressing cell line (e.g., SK-BR-3 for HER2, Ramos for CD20) to 80-90% confluency.
-
Harvest the cells and determine cell viability and count.
-
Resuspend the cells in a binding buffer (e.g., PBS with 1% BSA) to a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of the radiolabeled DOTA-conjugated antibody in binding buffer.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the serially diluted radiolabeled antibody to the wells.
-
For determining non-specific binding, add a 100-fold excess of the unlabeled antibody to a parallel set of wells before adding the radiolabeled antibody.
-
-
Incubation:
-
Incubate the plate at 4°C for 2 hours with gentle agitation to reach equilibrium binding.
-
-
Washing:
-
Centrifuge the plate and carefully aspirate the supernatant.
-
Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
-
-
Radioactivity Measurement:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 1 M NaOH).[2]
-
Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding against the concentration of the radiolabeled antibody and fit the data using a non-linear regression model to determine the Kd and Bmax.
-
B. Competitive Binding Assay
This assay is used to determine the relative binding affinity (IC50) of the DOTA-conjugated antibody by measuring its ability to compete with the unlabeled antibody for binding to the target antigen.
Protocol:
-
Cell Preparation:
-
Prepare the target cells as described in the saturation binding assay protocol.
-
-
Assay Setup:
-
Prepare a fixed concentration of the radiolabeled DOTA-conjugated antibody (typically at or below its Kd).
-
Prepare serial dilutions of the unlabeled (competitor) DOTA-conjugated antibody.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the serially diluted unlabeled antibody.
-
Add 50 µL of the fixed concentration of the radiolabeled antibody to all wells.
-
-
Incubation, Washing, and Measurement:
-
Follow the same incubation, washing, and radioactivity measurement steps as in the saturation binding assay.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the unlabeled antibody.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data Summary:
| Antibody Conjugate | Cell Line | Assay Type | Kd (nM) | Bmax ( sites/cell ) | IC50 (nM) | Reference |
| ⁶⁴Cu-DOTA-11-25 mAb | BxPC-3 | Saturation | 15.4 ± 2.1 | 1.2 x 10⁵ | - | [6] |
| ¹¹¹In-DOTA-Trastuzumab | SK-BR-3 | Saturation | 1.0 | - | - | [7] |
| ¹⁷⁷Lu-DOTA-1C1m-Fc | SK-N-AS | Competitive | - | - | 1.5 - 2.5 | [8] |
II. Internalization Assay
The internalization of an antibody-drug conjugate (ADC) is a critical step for the delivery of its cytotoxic payload to the target cell.[9] This assay measures the rate and extent of internalization of the DOTA-conjugated antibody upon binding to its cell surface antigen.[3][10]
Protocol:
-
Cell Preparation:
-
Seed the target cells in a 24-well plate and allow them to adhere overnight.
-
-
Binding:
-
Cool the plate to 4°C.
-
Add a fixed, saturating concentration of the radiolabeled DOTA-conjugated antibody to the cells and incubate at 4°C for 1-2 hours to allow binding but prevent internalization.[2]
-
-
Internalization Initiation:
-
Wash the cells with ice-cold buffer to remove unbound antibody.
-
Add pre-warmed culture medium to each well and transfer the plate to a 37°C incubator to initiate internalization.[2]
-
-
Time Points:
-
At various time points (e.g., 0, 30 min, 1, 2, 4, 24 hours), stop the internalization by placing the plate on ice.
-
-
Acid Wash:
-
To differentiate between surface-bound and internalized radioactivity, treat one set of wells with a mild acid wash (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound antibody.
-
The remaining radioactivity represents the internalized fraction.
-
-
Measurement and Analysis:
-
Lyse the cells and measure the radioactivity in both the acid-stripped and non-stripped wells using a gamma counter.
-
Calculate the percentage of internalized antibody at each time point.
-
Quantitative Data Summary:
| Antibody Conjugate | Cell Line | Time (h) | Internalization (%) | Reference |
| ⁶⁴Cu-DOTA-PR81 | MCF7 | 4-8 | 81.5 | [11] |
| ¹¹¹In-anti-CD74 | Raji | 24 | ~70 | [12] |
III. Cytotoxicity Assay
Cytotoxicity assays are essential for evaluating the therapeutic efficacy of DOTA-conjugated antibodies, particularly those intended for radioimmunotherapy.[5] These assays measure the ability of the radiolabeled antibody to kill target cells.
A. Cell Viability Assay (e.g., MTT/XTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5]
Protocol:
-
Cell Seeding:
-
Seed target cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the radiolabeled DOTA-conjugated antibody.
-
Add the diluted antibody to the cells and incubate for a period relevant to the radionuclide's half-life (e.g., 24, 48, 72 hours).
-
Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
-
MTT/XTT Addition:
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
-
Measurement:
-
If using MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the antibody concentration and determine the IC50 value.
-
B. Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of long-term cytotoxicity.
Protocol:
-
Cell Treatment:
-
Treat a suspension of target cells with various concentrations of the radiolabeled DOTA-conjugated antibody for a defined period.
-
-
Cell Plating:
-
After treatment, wash the cells and plate a known number of viable cells into new culture dishes.
-
-
Colony Formation:
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
-
Staining and Counting:
-
Fix and stain the colonies with a dye such as crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment concentration relative to the untreated control.
-
Plot the surviving fraction against the antibody concentration.
-
Quantitative Data Summary:
| Antibody Conjugate | Cell Line | Assay Type | Endpoint | Result | Reference |
| ¹¹¹In-anti-MHC class II | Raji | Cytotoxicity | % Cell Kill | 100% | [12][13] |
| ¹¹¹In-anti-CD20 | Raji | Cytotoxicity | % Cell Kill | 100% | [12][13] |
| ¹⁷⁷Lu-Test Item | - | Cell Viability | % Viability | Concentration-dependent decrease | [5] |
Visualizations
Caption: Overall workflow for the preparation and evaluation of DOTA-conjugated antibodies.
Caption: Workflow for determining the binding affinity of DOTA-conjugated antibodies.
Caption: Workflow for assessing the internalization of DOTA-conjugated antibodies.
Caption: Workflow for evaluating the cytotoxicity of DOTA-conjugated antibodies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 4. Development and Validation of an Immuno-PET Tracer as a Companion Diagnostic Agent for Antibody-Drug Conjugate Therapy to Target the CA6 Epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Development of [⁶⁴Cu]-DOTA-PR81 radioimmunoconjugate for MUC-1 positive PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-cell cytotoxicity with radiolabeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging Using p-SCN-Bn-DOTA(tBu)₄ Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted radiopharmaceuticals is pivotal for advancing molecular imaging and therapy. The bifunctional chelator, p-SCN-Bn-DOTA, is a cornerstone in this field, enabling the stable attachment of radiometals to targeting biomolecules like antibodies and peptides.[1][2][3] This document provides detailed application notes and protocols for the use of its tert-butyl protected form, (S)-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid tetra(t-butyl ester), or p-SCN-Bn-DOTA(tBu)₄.
The use of tert-butyl ester protecting groups on the DOTA macrocycle's carboxylic arms is a key strategy in the synthesis of these conjugates.[4][5] These groups prevent the carboxylates from participating in side reactions during the conjugation of the isothiocyanate group (-NCS) to primary amines (e.g., lysine (B10760008) residues) on the biomolecule.[2][5] Following successful conjugation, these protecting groups are removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the functional DOTA cage ready for efficient radiolabeling.[5][6][7] The resulting radiopharmaceutical can then be used for non-invasive in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) to visualize and quantify biological processes at the molecular level.[8][9]
I. Principle of the Method
The overall process involves a multi-step workflow:
-
Conjugation: The isothiocyanate group of p-SCN-Bn-DOTA(tBu)₄ reacts with primary amine groups on a targeting biomolecule (e.g., an antibody) to form a stable thiourea (B124793) bond.[1][2]
-
Purification: The resulting DOTA(tBu)₄-biomolecule conjugate is purified from excess, unreacted chelator.[1]
-
Deprotection: The tert-butyl protecting groups are cleaved from the DOTA cage using a strong acid, typically a trifluoroacetic acid (TFA) cocktail.[5][6][7] This regenerates the carboxylic acid groups necessary for metal chelation.
-
Radiolabeling: The deprotected DOTA-biomolecule conjugate is incubated with a suitable radionuclide (e.g., ¹⁷⁷Lu for SPECT, ⁶⁸Ga or ⁶⁴Cu for PET) to form a stable radiometal-chelator complex.[4][5][10]
-
In Vivo Imaging & Biodistribution: The purified radiopharmaceutical is administered to an animal model for non-invasive imaging (SPECT/CT or PET/CT) to assess its distribution, target accumulation, and clearance.[9][11] This is often followed by ex vivo biodistribution studies to quantify radioactivity in dissected organs.[5][10][12]
II. Experimental Protocols
Protocol 1: Conjugation of p-SCN-Bn-DOTA(tBu)₄ to an Antibody
This protocol details the covalent attachment of the chelator to a monoclonal antibody (mAb) via lysine residues.
Materials:
-
Monoclonal antibody (mAb)
-
p-SCN-Bn-DOTA(tBu)₄
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Carbonate Buffer, pH 8.5-9.0 (amine-free)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification tools: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassettes (50 kDa MWCO)[1][6]
Procedure:
-
Antibody Preparation:
-
Perform buffer exchange of the mAb into the amine-free Conjugation Buffer using a desalting column or dialysis. This is crucial as amine-containing buffers like Tris will compete in the reaction.[6]
-
Adjust the mAb concentration to 2-10 mg/mL. Higher concentrations can improve conjugation efficiency.[6]
-
-
Conjugation Reaction:
-
Immediately before use, prepare a stock solution of p-SCN-Bn-DOTA(tBu)₄ in anhydrous DMSO (e.g., 10-20 mM).
-
Add a 10- to 50-fold molar excess of the p-SCN-Bn-DOTA(tBu)₄ stock solution to the antibody solution while gently mixing. The optimal ratio should be determined empirically for each antibody.[6]
-
Incubate the reaction mixture for 1-2 hours at room temperature or 37°C with gentle agitation.[6][13]
-
-
Purification of the Conjugate:
-
Remove unreacted p-SCN-Bn-DOTA(tBu)₄ by passing the reaction mixture through a desalting column (e.g., PD-10) pre-equilibrated with an appropriate buffer (e.g., 0.25 M Ammonium Acetate, pH 5.5).[1][6] Alternatively, use dialysis.
-
Collect the fractions containing the purified DOTA(tBu)₄-antibody conjugate.
-
Protocol 2: Deprotection of tert-Butyl Groups
This protocol describes the removal of the t-butyl protecting groups from the DOTA cage. Caution: This procedure involves strong acid and must be performed in a chemical fume hood. Conditions should be optimized to ensure complete deprotection without denaturing the antibody.[5][6]
Materials:
-
Lyophilized DOTA(tBu)₄-antibody conjugate
-
Deprotection Solution: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[5][6][7][14]
-
Cold diethyl ether (optional, for precipitation)
-
Final Formulation Buffer: e.g., 0.25 M Ammonium Acetate, pH 5.5
Procedure:
-
Lyophilize the purified DOTA(tBu)₄-antibody conjugate to remove all water.
-
Add the cold Deprotection Solution to the lyophilized powder.
-
Incubate on ice for 1-2 hours. The exact time should be minimized and optimized for the specific antibody to prevent degradation.[5][6]
-
Remove the TFA. This can be achieved by rotary evaporation under reduced pressure or by precipitating the deprotected antibody-DOTA conjugate with cold diethyl ether, followed by centrifugation.[5][6]
-
Immediately redissolve the antibody-DOTA conjugate pellet in a suitable buffer.
-
Perform a final buffer exchange using a desalting column or dialysis into the desired Final Formulation Buffer to remove residual TFA and prepare the conjugate for radiolabeling.[6]
-
Sterile-filter the final product through a 0.22 µm filter.
Protocol 3: Radiolabeling of DOTA-Antibody Conjugate with ¹⁷⁷Lu (for SPECT)
This protocol provides a general method for radiolabeling the deprotected conjugate with Lutetium-177.
Materials:
-
Deprotected DOTA-antibody conjugate
-
¹⁷⁷LuCl₃ solution
-
Reaction Buffer: 0.25 M Ammonium Acetate or Sodium Acetate, pH 5.0-5.5
-
Heating block or water bath
-
Quality control system: Instant Thin-Layer Chromatography (ITLC) or radio-HPLC
Procedure:
-
In a sterile, metal-free reaction vial, combine the DOTA-antibody conjugate with the Reaction Buffer.
-
Add the desired amount of ¹⁷⁷LuCl₃ to the vial.
-
Gently mix and incubate the reaction mixture at 37-40°C for 1 hour.[10]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using ITLC or radio-HPLC to determine the radiochemical purity (RCP). An RCP of >95% is typically required for in vivo use.[8][15]
Protocol 4: In Vivo SPECT/CT Imaging
This protocol describes a general procedure for performing SPECT/CT imaging in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mouse model
-
¹⁷⁷Lu-DOTA-antibody conjugate
-
Anesthesia (e.g., isoflurane)
-
SPECT/CT scanner
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 4% for induction, 2% for maintenance).[9][11]
-
Administer a defined activity of the ¹⁷⁷Lu-DOTA-antibody conjugate (e.g., 5-10 MBq) via intravenous tail vein injection.
-
At predetermined time points post-injection (e.g., 24, 48, 72 hours), anesthetize the animal and position it in the SPECT/CT scanner.[5][12]
-
Acquire SPECT images, followed by a CT scan for anatomical co-registration.[16][17][18] Imaging parameters (e.g., energy window, acquisition time) should be optimized for ¹⁷⁷Lu and the specific scanner.[17]
-
After the final imaging session, the animal can proceed to ex vivo biodistribution studies.
Protocol 5: Ex Vivo Biodistribution
This study is performed to quantitatively determine the tissue distribution of the radiotracer.
Procedure:
-
Following the final imaging time point, euthanize the animal.
-
Dissect key organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, stomach, intestines) and the tumor.[5][10][12]
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).[5][10][12]
III. Quantitative Data Presentation
The following tables summarize representative quantitative data from studies using DOTA-conjugated biomolecules for in vivo imaging.
Table 1: Representative Biodistribution of ¹⁷⁷Lu-DOTA-Antibody Conjugates in Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | ¹⁷⁷Lu-DOTA-Rituximab (Anti-CD20)[5] | ¹⁷⁷Lu-DOTA-3/F11 (Anti-PSMA)[12] | ¹⁷⁷Lu-1C1m-Fc (Anti-TEM-1)[10] |
| Time Point | 72 h | 72 h | 72 h |
| Blood | 10.3 ± 1.2 | 10.7 ± 1.2 | 4.8 ± 0.4 |
| Tumor | 9.3 ± 1.0 | 44.8 ± 11.7 | 15.6 ± 1.9 |
| Liver | 7.9 ± 0.6 | 10.0 ± 0.8 | 13.9 ± 1.1 |
| Spleen | 24.3 ± 4.1 | N/A | 14.7 ± 1.5 |
| Kidneys | 5.2 ± 0.5 | N/A | 8.0 ± 1.3 |
| Lungs | 5.0 ± 0.4 | N/A | 5.3 ± 0.5 |
| Muscle | N/A | 0.6 ± 0.1 | 1.1 ± 0.1 |
| Bone | 4.0 ± 0.3 | N/A | 2.5 ± 0.2 |
| Data are presented as mean ± SD. N/A indicates data not available in the cited source. |
Table 2: Representative Biodistribution of ⁶⁸Ga-DOTA-Peptide Conjugates (%ID/g or SUV)
| Organ/Tissue | ⁶⁸Ga-DOTA-TATE (Human)[19] | ⁶⁸Ga-DOTA-TOC (Human)[20] | ⁶⁸Ga-DOTA-RGD (Mouse)[21] | ⁶⁸Ga-DOTA-MGS5 (Human)[22] |
| Time Point | ~1 h | ~1 h | 1 h | ~1 h |
| Metric | SUVmean | SUVmean | %ID/g | SUVmean |
| Blood | 3.1 ± 0.6 | 3.6 ± 0.8 | 1.0 ± 0.3 | 2.5 ± 0.4 |
| Tumor | Lesion-dependent | Lesion-dependent | 1.4 ± 0.1 (Aorta Plaque) | Lesion-dependent |
| Liver | 10.1 ± 2.0 | 9.4 ± 1.9 | 2.8 ± 0.5 | 3.8 ± 0.8 |
| Spleen | 19.3 ± 4.4 | 19.9 ± 6.2 | 3.5 ± 0.6 | 7.0 ± 2.2 |
| Kidneys | 13.7 ± 2.9 | 13.4 ± 2.9 | 15.1 ± 2.5 | 11.9 ± 3.4 |
| Adrenals | 12.0 ± 3.6 | 11.2 ± 3.1 | N/A | 4.4 ± 1.2 |
| Stomach Wall | 8.0 ± 2.4 | N/A | N/A | N/A |
| Bladder | High | High | High | High |
| Data are presented as mean ± SD. SUV: Standardized Uptake Value. N/A indicates data not available in the cited source. |
IV. Mandatory Visualizations
Experimental Workflows
Caption: Experimental workflow for creating and evaluating a radiolabeled DOTA-antibody conjugate.
Caption: Chemical workflow from antibody and chelator to the final radiolabeled product.
Signaling Pathway Diagrams
The choice of targeting vector (antibody or peptide) dictates the biological pathway being imaged. Below are two examples of pathways commonly targeted by DOTA-conjugated radiopharmaceuticals.
1. Somatostatin (B550006) Receptor (SSTR) Signaling Pathway
DOTA-conjugated somatostatin analogues (e.g., DOTATATE, DOTATOC) are widely used for imaging neuroendocrine tumors that overexpress SSTRs, particularly SSTR2.[4][23] Binding of the analogue to SSTR2 initiates a signaling cascade that leads to anti-proliferative effects.[24][25][26][27]
Caption: Simplified Somatostatin Receptor 2 (SSTR2) signaling pathway.[24][25][26]
2. VEGF Receptor (VEGFR) Signaling Pathway
Antibodies targeting Vascular Endothelial Growth Factor (VEGF) or its receptors (VEGFR) can be labeled with DOTA to image angiogenesis, a critical process in tumor growth.[28][29] Binding of VEGF to VEGFR-2 on endothelial cells triggers downstream pathways that promote cell proliferation, migration, and survival.[30]
Caption: Simplified VEGF Receptor 2 (VEGFR-2) signaling pathway in angiogenesis.[30][31]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 5. brieflands.com [brieflands.com]
- 6. benchchem.com [benchchem.com]
- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rutgers.edu [research.rutgers.edu]
- 10. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 12. In Vivo Testing of 177Lu-Labelled Anti-PSMA Antibody as a New Radioimmunotherapeutic Agent Against Prostate Cancer | In Vivo [iv.iiarjournals.org]
- 13. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dual tracer imaging of SPECT and PET probes in living mice using a sequential protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imaging of 212Pb in mice with a clinical SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. 68Ga-DOTA-RGD peptide: biodistribution and binding into atherosclerotic plaques in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Multimodality imaging of vascular endothelial growth factor and vascular endothelial growth factor receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Imaging of VEGF Receptor Kinase Inhibitor-Induced Antiangiogenic Effects in Drug-Resistant Human Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing p-SCN-Bn-DOTA(tBu)4 Conjugation Efficiency
This guide provides comprehensive troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with p-SCN-Bn-DOTA(tBu)4. Our aim is to help you overcome common challenges and optimize your conjugation efficiency for the successful development of antibody-radionuclide conjugates (ARCs) and other targeted radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are the tert-butyl (tBu) groups necessary? this compound is a bifunctional chelator used to link targeting molecules, like antibodies, to radiometals for imaging or therapy. It features a reactive isothiocyanate group (-SCN) for coupling to primary amines on the biomolecule and a DOTA cage for chelating metals. The four tert-butyl (tBu) ester groups protect the carboxylic acids of the DOTA cage. This protection is crucial to prevent them from participating in unwanted side reactions during the conjugation step, ensuring the -SCN group reacts specifically with the intended target. These protecting groups must be removed after conjugation to allow for metal chelation.[1]
Q2: What is the complete experimental workflow for using this compound? The process involves two main stages: conjugation followed by deprotection.
-
Conjugation: The biomolecule (e.g., antibody) is reacted with this compound in a slightly basic, amine-free buffer. The -SCN group forms a stable thiourea (B124793) bond with primary amines (like lysine (B10760008) residues) on the biomolecule.
-
Purification 1: The resulting protected conjugate is purified to remove excess, unreacted chelator.
-
Deprotection: The tBu protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA), to expose the carboxylic acid groups of the DOTA cage.[1][2]
-
Purification 2: A final purification step is performed to remove TFA and byproducts, yielding the final, ready-to-label conjugate.[2]
Q3: What is the optimal pH for the conjugation reaction? The optimal pH for the reaction between the isothiocyanate group and primary amines is between 8.0 and 9.5.[3][4] These slightly basic conditions ensure that the amine groups (e.g., the ε-amino group of lysine) are deprotonated and thus sufficiently nucleophilic to attack the -SCN group.[2] Maintaining a stable pH in this range is critical for achieving high conjugation efficiency.[3]
Q4: Which buffers should I use for the conjugation reaction? It is essential to use amine-free buffers, as buffers containing primary amines (like Tris) will compete with the targeting molecule for reaction with the this compound, leading to low efficiency.[3] Recommended buffers include sodium bicarbonate, carbonate, borate (B1201080), or phosphate-buffered saline (PBS) adjusted to the optimal pH range of 8.0-9.5.[2][3]
Q5: How many DOTA molecules should I aim to conjugate to my antibody? The number of DOTA molecules per antibody, or the degree of substitution (DOS), is a critical parameter. While a higher DOS can increase the specific activity of the final radiolabeled product, an excessively high number can negatively impact the antibody's immunoreactivity and pharmacokinetic properties.[1][3] A common goal is to attach between 4 and 8 DOTA molecules per antibody.[2] The optimal DOS should be determined empirically for each specific application.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency / Low Degree of Substitution (DOS) | Suboptimal pH: The reaction buffer is outside the optimal 8.0-9.5 range. | Verify the buffer pH before starting the reaction. Use a reliable buffer system like 0.1 M sodium bicarbonate or borate to maintain a stable pH.[3] |
| Amine-Containing Buffers: Use of buffers like Tris or glycine (B1666218) that contain primary amines. | Perform buffer exchange on your biomolecule into an amine-free buffer (e.g., carbonate, borate, PBS) prior to conjugation.[2][3] | |
| Degraded this compound: The isothiocyanate group is sensitive to hydrolysis. | Use fresh or properly stored (-20°C or -80°C) reagent.[2] Dissolve the chelator in anhydrous DMSO or DMF immediately before use to minimize hydrolysis.[2] | |
| Insufficient Molar Ratio: The amount of chelator is the limiting factor in the reaction. | Increase the molar excess of this compound to the biomolecule. Common starting ratios range from 10:1 to 50:1 (chelator:antibody).[3] Titrate this ratio to find the optimal balance for your specific molecule. | |
| Incomplete Deprotection of tBu Groups | Insufficient TFA Exposure: Reaction time is too short or the TFA concentration is too low. | Ensure complete removal of water by lyophilizing the conjugate before adding the cold TFA deprotection solution.[2] A common deprotection cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[5] Incubate for 1-3 hours.[2][6] |
| TFA Degradation: The TFA may be old or has absorbed water. | Use fresh, high-purity TFA for deprotection. | |
| Monitoring: Lack of analysis to confirm complete deprotection. | Monitor the deprotection progress using HPLC and/or mass spectrometry to ensure all four tBu groups have been removed. Incomplete deprotection will result in a mixture of species.[3] | |
| Loss of Protein/Antibody Function (e.g., Immunoreactivity) | Denaturation during Deprotection: The harsh acidic conditions of TFA treatment can denature sensitive proteins. | This is a critical challenge. Minimize the incubation time in the TFA solution to the shortest duration necessary for complete deprotection.[2] Perform the reaction on ice to reduce the rate of denaturation.[2] Immediately after deprotection, neutralize the solution and perform buffer exchange into a suitable storage buffer.[2] |
| Conjugation at Antigen-Binding Site: The chelator has attached to lysine residues within the complementarity-determining regions (CDRs) of the antibody. | Reduce the molar ratio of this compound to decrease the overall degree of substitution and the probability of random conjugation at a critical site.[3] If preserving the binding site is paramount, consider site-specific conjugation methods. | |
| Protein Aggregation: Excessive conjugation or harsh reaction conditions can lead to protein aggregation. | Reduce the molar excess of the chelator. Ensure the concentration of organic solvent (from the chelator stock) remains low (typically <10% v/v) in the reaction mixture.[2] Purify the final product using size-exclusion chromatography (SEC) to remove aggregates.[3] | |
| Difficulty Purifying the Final Conjugate | Co-elution of Species: Unreacted chelator or deprotection byproducts are difficult to separate from the desired conjugate. | For removing unreacted chelator, use size-exclusion chromatography (SEC) or dialysis, which effectively separate molecules based on size.[3] For post-deprotection cleanup, precipitation with cold ether followed by centrifugation can remove TFA before redissolving the conjugate in buffer.[2][5] A final buffer exchange via SEC or ultrafiltration is recommended.[3] |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Value / Range | Notes |
| Conjugation pH | 8.0 - 9.5 | Essential for deprotonating primary amines for efficient reaction.[3][4] |
| Buffer System | Sodium Bicarbonate, Carbonate, Borate (Amine-Free) | Buffers like Tris must be avoided as they compete in the reaction.[2][3] |
| Molar Ratio (Chelator:Antibody) | 10:1 to 50:1 | This should be optimized for each specific biomolecule and desired DOS.[3] |
| Reaction Temperature | Room Temperature to 37°C | Higher temperatures can speed up the reaction but may risk denaturing the protein.[3] |
| Reaction Time | 30 minutes to 2 hours | Reaction progress can be monitored by analytical techniques.[3] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics.[3] |
Table 2: Deprotection Step Parameters
| Parameter | Recommended Value / Range | Notes |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water | A standard cocktail is a 95:2.5:2.5 (v/v/v) mixture.[5] TIS acts as a scavenger. |
| Temperature | 0°C (on ice) to Room Temperature | Performing the reaction on ice is recommended to minimize protein denaturation.[2] |
| Reaction Time | 1 - 3 hours | Time should be optimized to ensure complete deprotection while minimizing damage to the biomolecule.[2][6] |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Monoclonal Antibody
-
Antibody Preparation:
-
This compound Solution Preparation:
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mg/mL).[2]
-
-
Conjugation Reaction:
-
Purification of Protected Conjugate:
-
Remove the excess, unreacted this compound using size-exclusion chromatography (e.g., a PD-10 desalting column) or ultrafiltration, exchanging the buffer to deionized water or 0.1 M ammonium (B1175870) acetate (B1210297) in preparation for lyophilization.[3]
-
Protocol 2: Deprotection of the DOTA(tBu)4-Antibody Conjugate
-
Lyophilization:
-
Freeze-dry the purified DOTA(tBu)4-antibody conjugate to a powder to remove all water, which can interfere with the deprotection reaction.[2]
-
-
Deprotection Reaction:
-
Prepare the Deprotection Solution: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cool the lyophilized conjugate powder and the Deprotection Solution on ice.
-
Add the cold Deprotection Solution to the conjugate powder and incubate on ice for 1-2 hours. The optimal time should be determined empirically to balance complete deprotection with minimal antibody denaturation.[2]
-
-
TFA Removal and Final Purification:
-
Remove the TFA by either precipitating the antibody conjugate with cold diethyl ether and centrifuging to form a pellet, or by rotary evaporation.[2][5]
-
Immediately redissolve the deprotected conjugate in a suitable buffer (e.g., 0.1 M Ammonium Acetate, pH 5.5-7.0).
-
Perform a final buffer exchange using a desalting column or dialysis to remove residual TFA and byproducts. The final storage buffer should be suitable for long-term stability and subsequent radiolabeling (e.g., 0.25 M Ammonium Acetate, pH 5.5).[2]
-
Sterile-filter the final product using a 0.22 µm filter and store at the recommended temperature (typically -20°C or -80°C).
-
Visualizations
Caption: Experimental workflow for this compound conjugation and deprotection.
Caption: Troubleshooting flowchart for low conjugation yield.
References
troubleshooting low radiolabeling yield with DOTA chelators
Welcome to the technical support center for DOTA chelator radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing radiolabeling experiments and addressing low yield issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low radiolabeling yield with DOTA chelators?
Low radiolabeling yield is a frequent issue that can typically be attributed to one or more of the following factors:
-
Suboptimal Reaction pH: The pH of the reaction mixture is critical for efficient radiometal incorporation into the DOTA cage.[1][2]
-
Presence of Competing Metal Contaminants: Trace metal impurities in reagents or from equipment can compete with the radiometal for the DOTA chelator, significantly reducing the radiolabeling yield.[3][4][5]
-
Incorrect Reaction Temperature and Time: The kinetics of the chelation reaction are temperature-dependent, and insufficient heating time or incorrect temperature can lead to incomplete labeling.[6][7]
-
Degradation of Reagents: The DOTA-conjugated molecule or the chelator itself can degrade if not stored or handled properly.[2][8]
-
Suboptimal Molar Ratio of Precursor to Radionuclide: An inappropriate ratio between the DOTA-conjugated precursor and the radiometal can affect the efficiency of the labeling reaction.[9][10]
-
Issues with the DOTA-Molecule Conjugation: Incomplete or failed conjugation of the DOTA chelator to the targeting molecule (e.g., peptide, antibody) will result in no radiolabeling of the final product.[2][11]
A systematic evaluation of each of these factors is the most effective approach to troubleshooting low yields.[2]
Q2: How does pH affect DOTA radiolabeling and what is the optimal range?
The pH of the reaction medium is a critical parameter in DOTA radiolabeling. It directly influences the chemical state of both the DOTA chelator and the radiometal.[7][10]
-
Low pH (acidic): At very low pH (<4), the carboxylic acid groups of the DOTA chelator can become protonated. This protonation interferes with the chelator's ability to efficiently coordinate with the positively charged radiometal ion, thus slowing down the reaction kinetics.[6][7][10]
-
High pH (alkaline): At higher pH (>5-6), radiometals have a tendency to form insoluble metal hydroxides or colloids.[1][6][7] These species cannot be incorporated into the DOTA cage, leading to a significant decrease in radiolabeling yield.
The optimal pH for DOTA radiolabeling is generally in the slightly acidic range of 4.0 to 5.5 .[6][7][10] However, the ideal pH can vary depending on the specific radiometal and the DOTA-conjugated molecule being used.[12] For instance, labeling with ⁹⁰Y and ¹⁷⁷Lu is optimal around pH 4-4.5, while for ⁶⁸Ga, a range of 3.5-4.5 is often cited.[1][6] It is crucial to verify the pH of the reaction mixture immediately before initiating the heating step.[1]
Q3: What are common sources of metal ion contamination and how can they be minimized?
Trace metal impurities are a major cause of low radiolabeling yields as they compete with the radiometal for chelation by DOTA.[3][4][5]
Common Sources of Contamination:
-
Radionuclide Eluate: Eluates from radionuclide generators can contain metallic impurities from the generator column or as decay products (e.g., Zn²⁺ from a ⁶⁸Ge/⁶⁸Ga generator).[4]
-
Reagents and Buffers: Buffers, water, and other reagents can contain trace amounts of metal ions if not of sufficiently high purity.[13]
-
Glassware and Equipment: Leaching of metal ions from glassware or reaction vials can introduce contaminants.
Strategies for Minimization:
-
Use High-Purity Reagents: Employ metal-free water and high-purity reagents for all solutions.
-
Acid-Wash Labware: All plasticware and vials should be washed with dilute acid (e.g., 0.1 M HCl) and rinsed thoroughly with metal-free water.[2]
-
Chelating Resin Treatment: Buffers and solutions can be treated with a chelating resin (e.g., Chelex 100) to remove existing metal contaminants before use.[2]
-
Purification of Radionuclide Eluate: For generator-produced radionuclides like ⁶⁸Ga, pre-processing the eluate using a cation-exchange cartridge can remove competing metal ions.[14]
Q4: My radiochemical purity (RCP) analysis shows multiple peaks. What do they represent?
The presence of multiple peaks in your radio-HPLC or spots in your radio-TLC analysis indicates radiochemical impurities. The most common impurities are:
-
Free/Unchelated Radionuclide: This is the radiometal that has not been incorporated into the DOTA chelator. In radio-TLC, its mobility will differ from the labeled product.[1]
-
Radiometal Colloids: As mentioned, these can form at higher pH values and represent hydrolyzed forms of the radiometal. They typically remain at the origin in radio-TLC.[1]
-
Radiolysis Products: High levels of radioactivity can lead to the degradation of the radiolabeled molecule, creating radiolytic impurities.[15] The addition of radical scavengers like ascorbic acid or ethanol (B145695) can help mitigate this.[16][17][18]
It is essential to use appropriate quality control methods to identify these impurities and optimize the reaction and purification steps to minimize them.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low radiolabeling yield.
Caption: A step-by-step guide to troubleshooting low radiolabeling yields.
Quantitative Data Summary
The following tables summarize key quantitative parameters for DOTA radiolabeling with various radionuclides.
Table 1: Optimized Radiolabeling Conditions for DOTA-Peptides
| Radionuclide | pH Range | Temperature (°C) | Time (min) | Reference(s) |
| ⁹⁰Y | 4.0 - 4.5 | 80 | 20 | [6][7] |
| ¹¹¹In | 4.0 - 4.5 | 100 | 30 | [6] |
| ¹⁷⁷Lu | 4.0 - 4.5 | 80 | 20 | [6][7] |
| ⁶⁸Ga | 3.5 - 4.5 | 95 | 10 | [1] |
| ⁴⁴Sc | 4.0 - 6.0 | 70 | 20 | [9][10] |
Table 2: Impact of Competing Metal Ions on Radiolabeling Yield
| Competing Metal Ion | Effect on Radiolabeling Yield | Notes | Reference(s) |
| Fe³⁺ | Strong competitor, can significantly reduce yield. | Effect is concentration-dependent. | [3][5] |
| Cu²⁺ | Very strong competitor, even at low concentrations. | Can cause near-complete inhibition of labeling. | [3][5] |
| Zn²⁺ | Strong competitor, especially relevant for ⁶⁸Ga. | A common impurity in ⁶⁸Ge/⁶⁸Ga generator eluates. | [3][4][5] |
| Pb²⁺ | Strong competitor at higher concentrations. | Can significantly decrease radiochemical yield. | [3][5] |
| Al³⁺, Cr³⁺ | Weak to no competition observed. | Do not significantly interfere with labeling. | [5] |
Key Experimental Protocols
Protocol 1: General Radiolabeling of a DOTA-Peptide with ⁶⁸Ga
This protocol is a general guideline and may require optimization for specific DOTA-conjugated peptides.
Materials:
-
DOTA-conjugated peptide stock solution (e.g., 1 mg/mL in high-purity water).
-
⁶⁸Ge/⁶⁸Ga generator.
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5).[16]
-
0.1 M HCl for generator elution.
-
Sterile, metal-free reaction vial.
-
Heating block.
-
(Optional) C18 Sep-Pak cartridge for purification.[1]
Procedure:
-
Elution: Elute the ⁶⁸Ga from the generator using 0.1 M HCl according to the manufacturer's instructions.
-
Reaction Mixture Preparation: In a sterile reaction vial, combine the DOTA-conjugated peptide (typically 10-50 µg) and the sodium acetate buffer. The final volume and buffer concentration should be optimized to maintain the pH between 3.5 and 4.5 after the addition of the acidic ⁶⁸Ga eluate.[1][16]
-
Radionuclide Addition: Add the ⁶⁸Ga eluate to the reaction vial containing the peptide and buffer.
-
pH Verification: Gently mix and verify that the pH of the reaction mixture is within the optimal range (3.5-4.5).
-
Incubation: Securely cap the vial and place it in a pre-heated heating block at 95°C for 10 minutes.[1]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Purification (Optional but Recommended): To remove unreacted ⁶⁸Ga and hydrophilic impurities, the reaction mixture can be passed through a pre-conditioned C18 Sep-Pak cartridge. The labeled peptide is retained and can be eluted with an ethanol/water mixture.[1]
-
Quality Control: Perform radiochemical purity analysis using radio-TLC or radio-HPLC.
Protocol 2: Quality Control using Instant Thin-Layer Chromatography (iTLC)
Materials:
-
iTLC-SG strips.
-
Developing chamber.
-
Mobile phase: e.g., 1 M ammonium (B1175870) acetate/methanol (1:1 v/v).[19]
-
Radio-TLC scanner.
Procedure:
-
Spotting: Spot a small volume (1-2 µL) of the final radiolabeled product onto the origin of an iTLC-SG strip.
-
Development: Place the strip in a developing chamber containing the mobile phase. Allow the solvent front to migrate up the strip.
-
Analysis: Once the solvent front has reached the desired height, remove the strip and allow it to dry. Analyze the distribution of radioactivity using a radio-TLC scanner.
-
Interpretation:
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical relationships in the DOTA radiolabeling process.
Caption: Key factors influencing the DOTA radiolabeling reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchportal.sckcen.be [researchportal.sckcen.be]
- 4. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved radiolabeling of DOTATOC with trivalent radiometals for clinical application by addition of ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isothiocyanate Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during isothiocyanate conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during isothiocyanate conjugation to proteins?
A1: The most prevalent side reactions include:
-
Reaction with sulfhydryl groups: Isothiocyanates can react with free sulfhydryl groups from cysteine residues to form dithiocarbamate (B8719985) adducts. This reaction is often reversible.[1][2]
-
Hydrolysis of the isothiocyanate: The isothiocyanate group is susceptible to hydrolysis in aqueous solutions, especially at non-optimal pH, leading to an inactive amine.[3][4] It is crucial to use freshly prepared isothiocyanate solutions for optimal reactivity.[3][5]
-
Over-labeling of the protein: Using an excessive molar ratio of isothiocyanate to protein can lead to the conjugation of too many dye molecules. This can cause protein precipitation, aggregation, altered specificity, and fluorescence quenching.[6]
-
Reaction with other nucleophiles: While less common, isothiocyanates can potentially react with other nucleophilic groups on the protein, such as secondary amines or hydroxyl groups, under certain conditions.
Q2: How does pH affect the selectivity of isothiocyanate conjugation?
A2: pH is a critical factor in determining the selectivity of isothiocyanate reactions.[1]
-
Alkaline pH (8.5-9.5): Favors the reaction with primary amines (N-terminus and lysine (B10760008) residues) as the amino groups are deprotonated and more nucleophilic.[7][8][9]
-
Neutral to slightly acidic pH (6.0-8.0): The reaction with thiol (sulfhydryl) groups from cysteine residues is more favored in this range.[10][11]
Q3: My protein precipitates after adding the isothiocyanate reagent. What could be the cause and how can I prevent it?
A3: Protein precipitation during conjugation is a common issue that can be caused by several factors:
-
Over-labeling: The attachment of multiple hydrophobic dye molecules can decrease the overall solubility of the protein.[6] To mitigate this, reduce the molar ratio of the isothiocyanate to the protein.[12]
-
Organic Solvent: Isothiocyanates are often dissolved in organic solvents like DMSO or DMF. Adding a large volume of this solvent to your aqueous protein solution can induce precipitation. Keep the final concentration of the organic solvent to a minimum, typically less than 10%.[13]
-
pH and Buffer Conditions: The pH of the reaction buffer might be close to the isoelectric point (pI) of your protein, causing it to be less soluble. Ensure the chosen buffer and pH are suitable for your specific protein's stability.
Q4: How can I remove unreacted isothiocyanate after the conjugation reaction?
A4: Unreacted isothiocyanate can be efficiently removed using size-exclusion chromatography (SEC), also known as gel filtration.[14][15] This method separates molecules based on their size, allowing the larger protein conjugate to be separated from the smaller, unreacted dye molecules. Dialysis is another effective method for removing small molecules from protein solutions.[13]
Q5: How do I determine the degree of labeling (DOL) of my protein conjugate?
A5: The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This involves measuring the absorbance of the purified conjugate at two wavelengths:
-
At the absorbance maximum of the protein (typically 280 nm).
-
At the absorbance maximum of the fluorophore (e.g., ~495 nm for FITC).
The DOL can then be calculated using the Beer-Lambert law and a correction factor for the fluorophore's absorbance at 280 nm.[3][16][17]
Troubleshooting Guides
Problem 1: Low Conjugation Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer is at the optimal pH for targeting primary amines (typically pH 8.5-9.5).[7] Carbonate-bicarbonate or borate (B1201080) buffers are commonly used. |
| Hydrolyzed/Inactive Isothiocyanate | Prepare the isothiocyanate solution fresh in anhydrous DMSO or DMF immediately before use.[3][5] Store the solid isothiocyanate reagent in a desiccator, protected from moisture and light. |
| Presence of Competing Nucleophiles | Avoid buffers containing primary amines (e.g., Tris, glycine) or other nucleophilic agents, as they will compete with the protein for reaction with the isothiocyanate.[3][13] If necessary, dialyze the protein against a suitable conjugation buffer before starting the reaction. |
| Insufficient Molar Ratio of Isothiocyanate | Increase the molar excess of the isothiocyanate reagent. A common starting point is a 10- to 20-fold molar excess of dye to protein.[8] This may need to be optimized for your specific protein. |
| Low Protein Concentration | Low protein concentrations can lead to inefficient labeling. If possible, concentrate the protein to 1-10 mg/mL. |
Problem 2: Non-specific Labeling or Cross-reactivity with Thiols
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Reaction with Cysteine Residues | If your protein contains free cysteine residues and you want to exclusively label amines, ensure the reaction pH is sufficiently high (pH 9.0-9.5) to strongly favor amine reactivity.[7][10] |
| Reversible Thiol Adducts | The reaction with thiols forms a dithiocarbamate linkage, which is reversible.[1] This can lead to the transfer of the isothiocyanate to other nucleophiles over time. Purify the conjugate promptly after the reaction to isolate the desired product. |
| Blocking Free Thiols (if necessary) | In cases where thiol reactivity is a significant and unavoidable problem, consider blocking the free sulfhydryl groups with a thiol-specific blocking agent prior to isothiocyanate conjugation. This should be done with caution as it adds another step and may affect protein function. |
Experimental Protocols
Protocol 1: General FITC Labeling of Antibodies
Materials:
-
Antibody solution (1-10 mg/mL in a suitable buffer)
-
FITC (Fluorescein isothiocyanate)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 (or Tris buffer)
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS
Procedure:
-
Buffer Exchange: If the antibody is in a buffer containing amines (e.g., Tris), dialyze it against the conjugation buffer overnight at 4°C.
-
Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL. Protect the solution from light.
-
Conjugation Reaction:
-
Slowly add the desired volume of the FITC solution to the antibody solution while gently stirring. A common starting molar ratio is 10:1 to 20:1 (FITC:antibody).
-
Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C, protected from light.[3]
-
-
Quench Reaction: Add the quenching solution to the reaction mixture to stop the reaction by consuming the excess FITC. Incubate for 30-60 minutes.
-
Purification:
-
Apply the quenched reaction mixture to the pre-equilibrated size-exclusion chromatography column.
-
Elute with PBS and collect the fractions. The first colored peak to elute is the FITC-conjugated antibody. The second, slower-moving peak is the unreacted FITC.
-
Pool the fractions containing the labeled antibody.
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and 495 nm.
-
Calculate the protein concentration and the FITC concentration using the Beer-Lambert law, applying a correction factor for the FITC absorbance at 280 nm.
-
The DOL is the molar ratio of FITC to protein. An optimal DOL for antibodies is typically between 2 and 10.[16]
-
Protocol 2: Purification of Isothiocyanate Conjugates using Size-Exclusion Chromatography (SEC)
Materials:
-
Crude conjugation reaction mixture
-
SEC column (e.g., Sephadex G-25, Bio-Gel P-30)
-
Elution Buffer (e.g., PBS)
-
Fraction collector or collection tubes
Procedure:
-
Column Preparation: Equilibrate the SEC column with at least 3-5 column volumes of the elution buffer.
-
Sample Application:
-
Allow any excess buffer on top of the column bed to drain.
-
Carefully load the crude conjugation reaction mixture onto the top of the column bed.
-
Allow the sample to fully enter the column bed.
-
-
Elution:
-
Carefully add the elution buffer to the top of the column.
-
Maintain a constant flow of the elution buffer.
-
Begin collecting fractions. The larger conjugated protein will elute first, followed by the smaller, unreacted isothiocyanate.
-
-
Fraction Analysis:
-
Monitor the fractions for the presence of the protein (e.g., by measuring absorbance at 280 nm) and the fluorophore (if applicable, by measuring absorbance at its maximum wavelength).
-
Pool the fractions containing the purified conjugate.
-
-
Concentration (if necessary): If the purified conjugate is too dilute, it can be concentrated using centrifugal filter units with an appropriate molecular weight cutoff.
Visualizations
Caption: Experimental workflow for isothiocyanate conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. itwreagents.com [itwreagents.com]
- 15. goldbio.com [goldbio.com]
- 16. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 17. assaygenie.com [assaygenie.com]
Technical Support Center: Quality Control of p-SCN-Bn-DOTA(tBu)₄ Conjugates
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quality control of p-SCN-Bn-DOTA(tBu)₄ conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating p-SCN-Bn-DOTA(tBu)₄ to a biomolecule?
The optimal pH for the conjugation reaction is typically between 8.0 and 9.5.[1][2] The isothiocyanate group of p-SCN-Bn-DOTA(tBu)₄ reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the target biomolecule to form a stable thiourea (B124793) bond. This reaction is most efficient under slightly basic conditions, which ensure that the amine groups are deprotonated and thus more nucleophilic.[1][2] It is crucial to use amine-free buffers, such as carbonate, borate, or phosphate-buffered saline (PBS) adjusted to the appropriate pH, to avoid competition with the target biomolecule.[1]
Q2: What is the recommended molar ratio of p-SCN-Bn-DOTA(tBu)₄ to the antibody/protein?
The ideal molar ratio of chelator to antibody, which determines the degree of substitution (DOS), should be determined empirically for each specific application.[1] A common starting point is a 10 to 50-fold molar excess of p-SCN-Bn-DOTA(tBu)₄ to the biomolecule.[1] While a higher molar ratio can lead to a higher DOS, an excessive number of conjugated DOTA molecules can negatively impact the immunoreactivity and pharmacokinetic properties of the antibody.[1][3] The goal is often to attach between 4 and 8 DOTA molecules per antibody.[2]
Q3: How does the number of conjugated DOTA molecules affect the final product?
The number of DOTA molecules per biomolecule can significantly impact the properties of the resulting conjugate. A higher number of chelators can increase the specific activity of a radiolabeled conjugate but may also lead to:
-
Decreased immunoreactivity: DOTA molecules might attach to or near the antigen-binding sites, hindering the antibody's ability to bind its target.[1][3]
-
Altered pharmacokinetics: A high number of chelators can increase uptake by the reticuloendothelial system, leading to faster clearance from circulation.[1][3]
-
Aggregation: Excessive conjugation can lead to the formation of high-molecular-weight aggregates.[4]
Q4: What are the most common analytical techniques for characterizing p-SCN-Bn-DOTA(tBu)₄ conjugates?
A combination of analytical techniques is essential for thorough characterization:
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): Used to assess the purity of the conjugate and detect the presence of aggregates or fragments.[1]
-
Mass Spectrometry (e.g., MALDI-TOF): Determines the average number of DOTA molecules conjugated per biomolecule by comparing the mass of the conjugate to the unconjugated biomolecule.[1][5]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Verifies the integrity of the antibody's heavy and light chains under both non-reducing and reducing conditions.[1][5]
-
Immunoreactivity Assays (e.g., ELISA, Flow Cytometry, SPR): Confirms that the conjugated antibody retains its ability to bind to its target antigen.[1][6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and quality control of p-SCN-Bn-DOTA(tBu)₄ conjugates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency / Low Degree of Substitution (DOS) | Suboptimal pH for the conjugation reaction.[1] | Ensure the reaction buffer is maintained between pH 8.0 and 9.5.[1] |
| Presence of primary amines in the buffer (e.g., Tris).[1] | Use amine-free buffers such as carbonate, borate, or PBS adjusted to the correct pH.[1] | |
| Hydrolysis of p-SCN-Bn-DOTA(tBu)₄.[2] | Prepare the p-SCN-Bn-DOTA(tBu)₄ solution in a dry, water-free organic solvent like DMSO immediately before use and ensure it has been stored correctly (-20°C or -80°C).[2] | |
| Formation of Aggregates | High degree of conjugation. | Optimize the molar ratio of p-SCN-Bn-DOTA(tBu)₄ to the biomolecule. |
| Inappropriate buffer conditions.[1] | Screen different buffer conditions, including varying pH and adding stabilizers.[1] | |
| Repeated freeze-thaw cycles.[1] | Aliquot the antibody and conjugates to avoid multiple freeze-thaw cycles.[1] | |
| Loss of Immunoreactivity | Conjugation at the antigen-binding site.[1] | Reduce the molar ratio of p-SCN-Bn-DOTA(tBu)₄ to minimize random conjugation. Consider site-specific conjugation methods if preserving the binding site is critical.[1] |
| Denaturation of the antibody due to harsh reaction conditions.[1] | Perform the conjugation at a controlled temperature (room temperature to 37°C) and avoid extreme pH values.[1] | |
| Inconsistent Results | Batch-to-batch variability in reagents.[1] | Qualify new batches of p-SCN-Bn-DOTA(tBu)₄ and the biomolecule before use in critical experiments.[1] |
| Inaccurate concentration measurements.[1] | Use accurate methods for determining protein concentration, such as UV-Vis spectroscopy (A280) or a BCA assay.[1] | |
| Variations in reaction parameters.[1] | Strictly control reaction time, temperature, and pH.[1] | |
| Low Radiolabeling Yield (Post-Conjugation) | Suboptimal pH for radiolabeling.[2] | Adjust the pH to the optimal range for the specific radiometal (typically acidic, e.g., pH 4.0-5.5, to prevent metal hydroxide (B78521) formation).[2] |
| Presence of competing metal contaminants.[2] | Use high-purity, metal-free water and reagents. Treat buffers and conjugate solutions with a chelating resin like Chelex 100 before adding the radionuclide.[2] |
Experimental Protocols
Protocol 1: General Conjugation of p-SCN-Bn-DOTA(tBu)₄ to an Antibody
-
Buffer Exchange: Prepare the antibody in an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0). This can be achieved using dialysis, diafiltration, or a desalting column.[1]
-
Antibody Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL.[1]
-
p-SCN-Bn-DOTA(tBu)₄ Preparation: Immediately before use, dissolve the p-SCN-Bn-DOTA(tBu)₄ in a small amount of anhydrous DMSO and then dilute it in the conjugation buffer.[1]
-
Conjugation Reaction: Add the desired molar excess of the p-SCN-Bn-DOTA(tBu)₄ solution to the antibody solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1 hour) with gentle mixing.[1]
-
Purification: Remove the unreacted chelator using size-exclusion chromatography (e.g., PD-10 column), ultrafiltration, or dialysis against a suitable storage buffer (e.g., PBS).[1]
Protocol 2: Quality Control of the DOTA-Antibody Conjugate
-
Size-Exclusion HPLC (SE-HPLC): Analyze the conjugate to assess for aggregation and fragmentation. The chromatogram should display a main peak corresponding to the monomeric antibody conjugate with minimal high or low molecular weight species.[1]
-
SDS-PAGE: Run the conjugate under non-reducing and reducing conditions to confirm the integrity of the antibody's heavy and light chains.[1][5]
-
MALDI-TOF Mass Spectrometry: Determine the average number of DOTA molecules conjugated per antibody by comparing the mass of the conjugated antibody to the unconjugated antibody.[1][5]
-
Immunoreactivity Assay (ELISA):
-
Coat a microtiter plate with the target antigen.
-
Perform a competitive binding assay with a fixed concentration of labeled (e.g., biotinylated) unconjugated antibody and varying concentrations of the DOTA-conjugated antibody.
-
A decrease in signal compared to the unconjugated antibody indicates a potential reduction in binding affinity.[6]
-
Visualizations
Caption: Experimental workflow for p-SCN-Bn-DOTA(tBu)₄ conjugation and quality control.
Caption: Logical troubleshooting flow for common issues in DOTA conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: p-SCN-Bn-DOTA(tBu)4 Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the conjugation of p-SCN-Bn-DOTA(tBu)4.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a biomolecule?
The optimal pH for the conjugation reaction is in the range of 8.0 to 9.5.[1] This slightly basic condition is crucial for the efficient reaction between the isothiocyanate group (-SCN) of this compound and primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the target biomolecule to form a stable thiourea (B124793) bond.[1]
Q2: Why is a basic pH necessary for the conjugation reaction?
A basic pH ensures that the primary amine groups on the biomolecule are deprotonated and thus more nucleophilic.[2] This increased nucleophilicity enhances the attack on the electrophilic carbon of the isothiocyanate group, facilitating the formation of the thiourea linkage.
Q3: What buffers are recommended for the conjugation reaction?
It is critical to use amine-free buffers to avoid competition with the target biomolecule for reaction with the this compound.[1][2] Commonly recommended buffers include carbonate-bicarbonate and borate (B1201080) buffers.[1][2] Buffers containing primary amines, such as Tris, must be avoided.[1][2]
Q4: What are the consequences of using a suboptimal pH for conjugation?
Using a pH below the optimal range (pH < 8.0) can lead to significantly lower conjugation efficiency due to the protonation of primary amines, which reduces their nucleophilicity.[1] Conversely, a very high pH can risk denaturation of the biomolecule, especially proteins like antibodies.[1]
Q5: How does the conjugation of this compound affect the subsequent radiolabeling step?
The conjugation and radiolabeling steps have different optimal pH requirements. While conjugation requires a basic pH (8.5-9.5), radiolabeling with many radiometals is most efficient under acidic conditions (typically pH 4.0-5.5).[2] It is a common error not to perform adequate buffer exchange and pH adjustment between these two critical steps.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency / Low Degree of Substitution (DOS) | Suboptimal pH: The reaction buffer pH is too low, leading to protonated and less reactive amine groups on the biomolecule.[1] | Verify the pH of the conjugation buffer and ensure it is maintained between 8.5 and 9.5.[2] Use a reliable buffer system like carbonate-bicarbonate or borate.[1][2] |
| Presence of Primary Amines in the Buffer: Buffers such as Tris will compete with the target biomolecule for conjugation.[1] | Exchange the biomolecule into an amine-free buffer (e.g., carbonate, borate, or PBS adjusted to the correct pH) prior to adding the this compound.[1] | |
| Reagent Degradation: this compound is susceptible to hydrolysis.[2] | Ensure the reagent is stored correctly (at -20°C or -80°C) and is not expired.[2] Prepare the this compound solution in a dry, water-free organic solvent like DMSO immediately before use.[2] | |
| Loss of Biomolecule Immunoreactivity (for antibodies) | Conjugation at Antigen-Binding Site: The isothiocyanate group may have reacted with lysine residues within the complementarity-determining regions (CDRs) of the antibody.[1] | Reduce the molar ratio of this compound to the antibody to minimize random conjugation.[1] Consider site-specific conjugation methods if preserving the binding site is critical. |
| Denaturation of the Antibody: Harsh reaction conditions, such as extreme pH or high temperature, can denature the antibody.[1] | Perform the conjugation at a controlled temperature, typically between room temperature and 37°C, and avoid extreme pH values.[1] | |
| Inconsistent Conjugation Results | Variability in Reagents: Batch-to-batch variation in this compound or the biomolecule can lead to inconsistent outcomes. | Qualify new batches of reagents before use in critical experiments. |
| Inaccurate Concentration Measurements: Errors in determining the concentrations of the biomolecule and chelator will affect the molar ratio. | Use accurate methods for protein concentration determination, such as UV-Vis spectroscopy (A280) or a BCA assay. | |
| Inconsistent Reaction Parameters: Variations in reaction time, temperature, or pH will lead to different results. | Standardize and carefully control all reaction parameters for each experiment. |
Experimental Protocols
General Protocol for Antibody Conjugation with this compound
-
Buffer Exchange: Prepare the antibody in an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).[1] This can be achieved using methods like dialysis, diafiltration, or a desalting column.[1]
-
Antibody Concentration Adjustment: Adjust the antibody concentration to a suitable level, typically 1-10 mg/mL.[1]
-
This compound Preparation: Immediately before use, dissolve the this compound in a dry, anhydrous organic solvent such as DMSO.[2]
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the antibody solution. A common starting point is a 10 to 50-fold molar excess of the chelator to the antibody.[1]
-
Incubation: Incubate the reaction mixture with gentle shaking. Incubation can be performed for 1 hour to overnight, depending on the desired level of conjugation and the reaction temperature (room temperature to 37°C).[1][2]
-
Purification: Remove excess, unreacted this compound and other small molecules from the conjugated antibody. Common purification methods include size-exclusion chromatography (SEC) or dialysis.[1]
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: p-SCN-Bn-DOTA(tBu)4 vs. NHS-DOTA for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a bifunctional chelator is a critical step in the development of antibody-radionuclide conjugates (ARCs) for diagnostics and therapy. This guide provides an objective comparison of two commonly used DOTA derivatives, p-SCN-Bn-DOTA(tBu)4 and NHS-DOTA, focusing on their performance in antibody conjugation, supported by experimental data.
The development of effective ARCs hinges on the stable attachment of a chelator, which securely holds a radiometal, to a monoclonal antibody (mAb) without compromising the antibody's integrity and function. Both this compound and NHS-DOTA are popular choices for this purpose, as they react with primary amines, such as those on lysine (B10760008) residues of antibodies, to form stable covalent bonds. However, their distinct reactive groups and the presence of protecting groups in this compound lead to different conjugation workflows and performance characteristics.
Chemical Structures and Reaction Mechanisms
This compound features an isothiocyanate group (-NCS) for conjugation and tert-butyl (tBu) protecting groups on the DOTA macrocycle's carboxyl arms. The isothiocyanate group reacts with primary amines on the antibody to form a highly stable thiourea (B124793) bond.[1][2] The tBu groups prevent the carboxylates from participating in side reactions but necessitate an additional deprotection step after conjugation, typically using a strong acid like trifluoroacetic acid (TFA).[3]
NHS-DOTA , on the other hand, has an N-hydroxysuccinimide (NHS) ester as its reactive group. This group also targets primary amines on the antibody, forming a stable amide bond.[4] NHS-DOTA does not have protecting groups on the DOTA macrocycle, simplifying the conjugation process as no deprotection step is required.
Quantitative Performance Comparison
The choice between these two chelators often depends on the specific requirements of the ARC being developed, including desired chelator-to-antibody ratio (CAR), reaction conditions, and the sensitivity of the antibody to harsh deprotection steps.
| Parameter | p-SCN-Bn-DOTA | NHS-DOTA | Reference |
| Chelator:Antibody Molar Ratio (Initial) | 10:1 to 50:1 | 5:1 to 100:1 | [3][5] |
| Resulting Chelators per Antibody | ~1 to 11 | ~5 to 18 | [5][6] |
| Reaction pH | 8.5 - 9.0 | 7.0 - 8.5 | [7][8] |
| Reaction Temperature | Room Temperature to 37°C | 4°C to Room Temperature | [5][6] |
| Reaction Time | 1 - 12 hours | 1 - 24 hours | [5][6] |
| Bond Formed | Thiourea | Amide | [1][4] |
| Deprotection Step Required | Yes (e.g., TFA) | No | [3] |
Impact on Antibody Integrity and Immunoreactivity
A critical consideration is the effect of the conjugation process on the antibody's biological function. The number of chelators attached per antibody can influence its immunoreactivity.
| Chelator | Chelators per Antibody | Immunoreactivity | Reference |
| p-SCN-Bn-DOTA | 1 - 8.5 | Maintained (>78%) | [6] |
| p-SCN-Bn-DOTA | 11 | Significantly Reduced (~24%) | [6] |
| NHS-DOTA | ~18 | Not explicitly stated, but high tumor uptake observed | [5] |
Studies have shown that for p-SCN-Bn-DOTA, conjugation of up to 8.5 chelators per antibody did not significantly affect immunoreactivity.[6] However, a higher ratio of 11 DOTA molecules per antibody led to a significant loss of immunoreactivity.[6]
The deprotection step required for this compound, which involves the use of strong acids like TFA, can be harsh and may lead to antibody denaturation or aggregation.[3] This step needs to be carefully optimized to minimize damage to the antibody.[3] In contrast, the NHS-DOTA conjugation procedure is milder as it does not require a deprotection step.
Stability of the Conjugate
The stability of the bond between the chelator and the antibody, as well as the stability of the radiometal within the DOTA cage, is paramount for the safety and efficacy of an ARC. The thiourea bond formed by p-SCN-Bn-DOTA is known to be extremely stable in vivo. The amide bond formed by NHS-DOTA is also considered stable for in vivo applications.
The DOTA macrocycle forms highly stable complexes with a variety of radiometals, including therapeutic lanthanides like ¹⁷⁷Lu and ⁹⁰Y, as well as diagnostic isotopes like ⁶⁴Cu and ⁶⁸Ga.[9][10] The stability of the Gd-DOTA complex, for instance, has been shown to be very high.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized experimental protocols for antibody conjugation with both this compound and NHS-DOTA.
This compound Conjugation and Deprotection Workflow
Caption: Workflow for this compound conjugation.
Detailed Protocol for this compound Conjugation:
-
Antibody Preparation: The antibody is buffer-exchanged into an amine-free buffer, such as carbonate buffer (0.2 M, pH 9.0), to ensure the lysine residues are deprotonated and reactive.[6]
-
Conjugation Reaction: this compound is dissolved in an organic solvent like DMSO and added to the antibody solution at a specific molar excess (e.g., 5 to 50-fold).[6] The reaction mixture is incubated for a set time and temperature (e.g., 1 hour at 37°C).[6]
-
Purification: The resulting conjugate is purified to remove unconjugated chelator using methods like size-exclusion chromatography.
-
Deprotection: The purified conjugate is lyophilized, and a cold deprotection solution (e.g., TFA/triisopropylsilane/water) is added. The mixture is incubated on ice for 1-2 hours.[3] TFA is then removed, for example, by rotary evaporation or protein precipitation.[3]
-
Final Purification and Formulation: A final purification and buffer exchange step is performed to remove any remaining reagents and formulate the antibody-DOTA conjugate in a suitable buffer for storage or radiolabeling.[3]
NHS-DOTA Conjugation Workflow
Caption: Workflow for NHS-DOTA conjugation.
Detailed Protocol for NHS-DOTA Conjugation:
-
Antibody Preparation: The antibody is purified and buffer-exchanged into an amine-free buffer, such as phosphate buffer (0.05 M, pH 7.0).
-
Conjugation Reaction: NHS-DOTA is added to the antibody solution, typically at a higher molar excess compared to the isothiocyanate reaction (e.g., 100-fold). The reaction is incubated, for instance, at 4°C for 24 hours with gentle stirring.
-
Purification and Formulation: The excess, unbound chelator is removed, and the buffer is exchanged to a suitable formulation buffer (e.g., 0.5 M ammonium (B1175870) acetate, pH 5.5) using methods like ultrafiltration.
Conclusion
The choice between this compound and NHS-DOTA for antibody conjugation depends on a careful evaluation of the specific antibody and the desired characteristics of the final ARC.
-
This compound offers the advantage of forming an extremely stable thiourea linkage. However, the multi-step process, particularly the harsh deprotection step, requires careful optimization to preserve the antibody's integrity. This method may be more suitable for robust antibodies that can withstand the acidic deprotection conditions.
-
NHS-DOTA provides a more straightforward, one-step conjugation process that is generally milder on the antibody. This can be advantageous for sensitive antibodies. However, achieving a high number of chelators per antibody may require a larger excess of the NHS-DOTA reagent.
Ultimately, empirical testing is recommended to determine the optimal chelator and conjugation strategy for each specific antibody to ensure the production of a stable, effective, and safe antibody-radionuclide conjugate.
References
- 1. Conformational stability and aggregation of therapeutic monoclonal antibodies studied with ANS and thioflavin T binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of MRI properties between derivatized DTPA and DOTA gadolinium-dendrimer conjugates - PMC [pmc.ncbi.nlm.nih.gov]
DOTA vs. DTPA in Radioimmunotherapy: A Comparative Guide
In the development of radioimmunotherapeutics, the choice of chelator to firmly bind a therapeutic radionuclide to a targeting antibody is a critical decision that significantly impacts the agent's stability, efficacy, and safety profile. Two of the most extensively used chelators for this purpose are the macrocyclic DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and the acyclic DTPA (diethylenetriaminepentaacetic acid). This guide provides an objective comparison of their performance in radioimmunotherapy, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Core Comparison: Stability vs. Reaction Kinetics
The fundamental trade-off between DOTA and DTPA lies in the stability of the resulting radiometal-chelator complex versus the conditions required for radiolabeling. Generally, macrocyclic chelators like DOTA form complexes with higher thermodynamic stability and kinetic inertness compared to acyclic chelators like DTPA.[1][2] This superior stability is crucial for preventing the in vivo release of free radionuclides, which can lead to off-target toxicity, particularly in the bone and liver.[1] However, this stability comes at the cost of slower radiolabeling kinetics, often necessitating heating to achieve high radiochemical yields.[3][4] In contrast, DTPA and its derivatives can typically be radiolabeled under milder conditions, often at room temperature, which can be advantageous for sensitive biomolecules.[1][4]
Quantitative Performance Data
The following tables summarize key quantitative data from various studies comparing the performance of DOTA and DTPA in radioimmunotherapy applications.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator | Radionuclide | Radiochemical Yield/Purity | Temperature (°C) | Time (min) | pH | Key Advantages & Disadvantages |
| DOTA | 177Lu | >98%[3] | 80-100[3] | 30[3] | 4-4.5[3] | Advantages: High in vivo stability.[1][3] Disadvantages: Requires heating, slower kinetics.[3][4] |
| 90Y | >95%[5] | Not specified | Not specified | Not specified | Advantages: Forms highly stable complexes suitable for therapy. | |
| 111In | >95%[5] | 45 (for antibody)[6] | 20[6] | 5.5[7] | Disadvantages: Less efficient complexation than DTPA for 111In.[6] | |
| 68Ga | >95%[3] | 85-95[3] | 10-15[3] | 3-4[3] | Advantages: Versatile for theranostic applications.[3] | |
| DTPA | 177Lu | >98%[3] | Room Temperature[3] | 30[3] | 5.5[3] | Advantages: Fast labeling kinetics at mild temperatures.[3] Disadvantages: Complexes are less stable in vivo than DOTA complexes.[3][4] |
| 90Y | Not specified | Room Temperature[4] | Not specified | Not specified | Disadvantages: Lacks sufficient in vivo stability for 90Y.[4] | |
| 111In | >95%[3] | Room Temperature[4] | 20[6] | 5.5[7] | Advantages: Efficient labeling under mild conditions.[3] | |
| 99mTc | 97%[8] | Not specified | Not specified | 5[8] | Advantages: High radiolabeling yield. |
Table 2: In Vitro and In Vivo Stability
| Chelator Conjugate | Radionuclide | Stability Metric | Result | Key Findings |
| DOTA-Trastuzumab | 177Lu | Serum Stability (168h) | >94% radiochemical purity[9] | DOTA conjugate showed greater stability in serum compared to the DTPA conjugate.[10] |
| DTPA-Trastuzumab | 111In | Serum Stability (168h) | >75% radiochemical purity[9] | Less stable in serum over time compared to its DOTA counterpart.[10] |
| DOTA-Antibody | 88Y | Serum Stability | No significant release of activity[11] | DOTA demonstrates superior ability to hold radioyttrium.[11] |
| CHX-A"-DTPA-Antibody | 88Y | Serum Stability (dissociation rate) | k = 2.54 x 10-3 day-1[11] | DTPA derivatives show measurable dissociation of 88Y in serum.[11] |
| DOTA-Nimotuzumab | 177Lu | In Vitro Stability (saline, 4 days) | Good stability[12] | Both DOTA and a DTPA derivative (CHX-A"-DTPA) showed good in vitro stability.[12] |
| CHX-A"-DTPA-Nimotuzumab | 177Lu | In Vitro Stability (saline, 4 days) | Good stability[12] | Both DOTA and a DTPA derivative (CHX-A"-DTPA) showed good in vitro stability.[12] |
Table 3: Biodistribution Data (% Injected Dose/gram)
| Chelator Conjugate | Radionuclide | Time Point | Tumor Uptake | Liver Uptake | Bone Uptake | Key Findings |
| DOTA-Trastuzumab | 177Lu | 168h | 6.94 ± 7.43[9] | Not specified | Lower than DTPA[9] | DOTA complexes exhibit greater in vivo stability, leading to lower bone uptake from free radionuclide.[9] |
| DTPA-Trastuzumab | 111In | 168h | 4.92 ± 1.18[9] | Not specified | Higher than DOTA[9] | Higher bone uptake suggests some in vivo decomplexation of the radionuclide.[9][10] |
| DOTA-AMB8LK | 90Y | 5 days | ~15%[5] | Lower than DTPA | Not specified | Bz-DTPA conjugate showed very good tumor targeting in this specific study.[5] |
| Bz-DTPA-AMB8LK | 90Y | 5 days | 15%[5] | Higher than DOTA | Not specified | Differences in biodistribution were apparent in blood clearance, tumor, and liver uptake.[5] |
| DOTA-Tyr3-octreotate | 177Lu | 24h | Highest of compared agents[13] | Lower than 99mTc-depreotide[13] | Not specified | 177Lu-DOTA-Tyr3-octreotate showed the best properties for therapy with the highest tumor uptake.[13] |
| DTPA-octreotide | 111In | 24h | Lower than 177Lu-DOTA-Tyr3-octreotate[13] | Lower than 99mTc-depreotide[13] | Not specified | Uptake in somatostatin-receptor-positive organs and most tumors is higher for the DOTA conjugate.[14] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are generalized protocols for key experiments in the comparison of DOTA and DTPA for radioimmunotherapy.
Antibody-Chelator Conjugation
Objective: To covalently attach the bifunctional chelator (DOTA or DTPA derivative) to the targeting antibody.
Protocol:
-
Antibody Preparation: Prepare a solution of the monoclonal antibody in a suitable buffer, typically a borate (B1201080) or carbonate buffer at pH 8.5-9.0, to ensure the availability of deprotonated lysine (B10760008) epsilon-amino groups for conjugation.
-
Chelator Activation: Use a bifunctional derivative of DOTA or DTPA, such as p-SCN-Bn-DOTA or a cyclic anhydride (B1165640) of DTPA. The isothiocyanate (NCS) group reacts with primary amines on the antibody.
-
Conjugation Reaction: Add the activated chelator to the antibody solution at a specific molar ratio (e.g., 10:1 or 20:1 chelator to antibody). The reaction is typically carried out at room temperature or 4°C for several hours to overnight with gentle mixing.[12]
-
Purification: Remove unconjugated chelator and reaction byproducts from the immunoconjugate. This is commonly achieved using size exclusion chromatography (e.g., a PD-10 column) or dialysis against a suitable buffer (e.g., 0.1 M citrate (B86180) buffer, pH 5.5).[12]
-
Characterization: Determine the number of chelators conjugated per antibody molecule. This can be assessed using methods like MALDI-TOF mass spectrometry or colorimetric assays.[10][15] The immunoreactivity of the conjugated antibody should also be tested to ensure it has not been compromised.[5]
Radiolabeling of Immunoconjugates
Objective: To incorporate the therapeutic radionuclide into the chelate-conjugated antibody with high efficiency and purity.
Protocol:
-
Preparation: In a reaction vial, mix the purified immunoconjugate (DOTA-Ab or DTPA-Ab) in a metal-free buffer, such as ammonium (B1175870) acetate (B1210297) or sodium citrate, to maintain the optimal pH for the specific radionuclide (e.g., pH 4.5-5.5 for 177Lu).[3][6]
-
Radionuclide Addition: Add the radionuclide (e.g., 177LuCl3, 90YCl3) to the immunoconjugate solution.
-
Incubation:
-
For DOTA conjugates: Incubate the reaction mixture at an elevated temperature, typically ranging from 80°C to 100°C, for 15-60 minutes.[3] For more temperature-sensitive antibodies, milder conditions (e.g., 45°C) may be used for a longer duration.[6]
-
For DTPA conjugates: The reaction can often proceed efficiently at room temperature with an incubation time of 30 minutes.[3][4]
-
-
Quenching (Optional): Add a small amount of a strong chelating agent like EDTA or free DTPA to the solution to complex any unbound radionuclide, preventing its non-specific binding.
-
Quality Control: Determine the radiochemical purity of the final product. This is typically done using instant thin-layer chromatography (ITLC) or size-exclusion high-performance liquid chromatography (SE-HPLC) to separate the radiolabeled antibody from free radionuclide.[12] A radiochemical purity of >95% is generally required.[5]
Visualizing Key Processes and Structures
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, experimental workflows, and the overall logic of radioimmunotherapy.
Caption: DOTA's macrocyclic structure provides superior stability for the chelated radionuclide compared to the acyclic DTPA.
Caption: Workflow for comparing DOTA and DTPA from antibody conjugation to in vivo evaluation.
Caption: The radioimmunotherapy agent binds to tumor antigens, delivering a cytotoxic radiation dose to the cancer cell.
Conclusion
The selection between DOTA and DTPA for radioimmunotherapy is application-dependent and involves a critical balance between stability and reaction conditions. DOTA is generally favored for therapeutic applications, especially with radionuclides like 177Lu and 90Y, due to the high in vivo stability of its complexes, which minimizes off-target radiation exposure.[3][11] While the requirement for heating during radiolabeling can be a drawback, it is often a necessary compromise for enhanced stability. DTPA and its derivatives remain valuable for applications where milder labeling conditions are paramount or for diagnostic imaging with radionuclides that form sufficiently stable complexes under these conditions.[3][4] For therapeutic applications, however, the lower in vivo stability of DTPA complexes is a significant concern.[4] Ultimately, the choice of chelator must be empirically validated for each new radioimmunoconjugate to ensure optimal performance and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. In vitro and in vivo comparison of DTPA- and DOTA-conjugated antiferritin monoclonal antibody for imaging and therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved labelling of DTPA- and DOTA-conjugated peptides and antibodies with 111In in HEPES and MES buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved labelling of DTPA- and DOTA-conjugated peptides and antibodies with 111In in HEPES and MES buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiolabeling and preclinical animal model evaluation of DTPA coupled 99mTc-labelled flutamide complex ([99mTc]DTPA-FLUT) as a potential radiotracer for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioimmunotheranostic Pair Based on the Anti-HER2 Monoclonal Antibody: Influence of Chelating Agents and Radionuclides on Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differences in biodistribution between 99mTc-depreotide, 111In-DTPA-octreotide, and 177Lu-DOTA-Tyr3-octreotate in a small cell lung cancer animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of 111In-DOTA-Tyr3-octreotide and 111In-DTPA-octreotide in the same patients: biodistribution, kinetics, organ and tumor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro Stability Testing of DOTA-Radiolabeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
The stability of radiolabeled antibodies is a critical parameter in the development of effective radioimmunotherapy and immuno-PET imaging agents. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator is widely employed for its ability to form stable complexes with a variety of radiometals. This guide provides an objective comparison of the in vitro stability of DOTA-radiolabeled antibodies, supported by experimental data and detailed protocols to aid in the selection and evaluation of these important biopharmaceuticals.
Quantitative Stability Comparison
The following tables summarize the in vitro stability of various DOTA-radiolabeled antibodies under different conditions, as reported in the literature. Stability is typically assessed by measuring the percentage of the radiolabel that remains attached to the antibody over time.
Table 1: Serum Stability of DOTA-Radiolabeled Antibodies
| Radiometal | Antibody/Molecule | Chelator | Serum Type | Time (h) | % Intact Conjugate | Reference |
| 177Lu | [Pro1,Tyr4]-bombesin | DOTA | Human | 168 (7 days) | >95% | [1] |
| 225Ac | αCD11b | DOTA | Human | 24 | >95% (PD-10) | [2] |
| 225Ac | αCD11b | DOTA | Human | 48 | >95% (PD-10) | [2] |
| 225Ac | αCD11b | DOTA | Human | 120 | ~90% (PD-10) | [2] |
| 225Ac | αCD11b | DOTA | Human | 240 | ~85% (PD-10) | [2] |
| 64Cu | Rituximab | p-SCN-Bn-DOTA | Human | 24 | >95% | [3] |
| 64Cu | Rituximab | p-SCN-Bn-DOTA | Human | 48 | >94.9% | [3] |
| 68Ga | A1-His (sdAb) | p-SCN-Bn-DOTA | Human | 2 | 89 ± 4% | [4] |
| 68Ga | A1-His (sdAb) | p-SCN-Bn-DOTA | Murine | 2 | 65 ± 3% | [4] |
| 67Cu | Trastuzumab | p-SCN-Bn-DOTA | Human | 120 (5 days) | 86 ± 2.3% | [5] |
Table 2: Stability in Phosphate-Buffered Saline (PBS)
| Radiometal | Antibody/Molecule | Chelator | Time (h) | % Intact Conjugate | Reference |
| 225Ac | αCD11b | DOTA | 24 | >95% (PD-10) | [2] |
| 225Ac | αCD11b | DOTA | 48 | >95% (PD-10) | [2] |
| 225Ac | αCD11b | DOTA | 120 | ~90% (PD-10) | [2] |
| 225Ac | αCD11b | DOTA | 240 | ~85% (PD-10) | [2] |
| 67Cu | Trastuzumab | p-SCN-Bn-DOTA | 120 (5 days) | 79 ± 3.5% | [5] |
| 99mTc | Anti-HER2 scFv | His-tag | 24 | >98% | [6] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the stability of radiolabeled antibodies.
Serum Stability Assay
Objective: To evaluate the stability of the radiolabeled antibody in the presence of serum proteins, which can potentially cause transchelation or degradation.
Protocol:
-
Preparation: The purified DOTA-radiolabeled antibody is added to fresh human or animal serum to a final concentration typically ranging from 0.1 to 1 mg/mL.[2][3]
-
Incubation: The mixture is incubated at 37°C for a predetermined period, with samples taken at various time points (e.g., 1, 4, 24, 48, 72, 96, 168 hours).[1][2][3]
-
Analysis: The percentage of intact radiolabeled antibody is determined at each time point. Common analytical methods include:
-
Size Exclusion High-Performance Liquid Chromatography (SE-HPLC): This method separates the intact radiolabeled antibody from smaller fragments or released radiometal.[3]
-
Instant Thin-Layer Chromatography (iTLC): A rapid method to separate the radiolabeled antibody (which remains at the origin) from free radiometal (which moves with the solvent front).[2][7]
-
Protein Precipitation: Addition of ethanol (B145695) or acetonitrile (B52724) to precipitate the antibody-bound radioactivity, which is then separated from the supernatant containing free radiolabel by centrifugation.[8]
-
PBS Stability Assay
Objective: To assess the stability of the radiolabeled antibody in a physiological buffer in the absence of serum components. This helps to isolate the stability of the radiolabel-chelate-antibody linkage itself.
Protocol:
-
Preparation: The purified DOTA-radiolabeled antibody is diluted in phosphate-buffered saline (PBS, pH 7.4).
-
Incubation: The solution is incubated at a controlled temperature (e.g., 37°C), and samples are collected at various time points.[2][9]
-
Analysis: The amount of intact radiolabeled antibody is quantified using methods such as iTLC or SE-HPLC, similar to the serum stability assay.[6][9]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Radionuclides for DOTA Chelation in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The development of radiopharmaceuticals for diagnostic imaging and targeted therapy relies on the stable chelation of a radionuclide to a targeting biomolecule. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has emerged as a versatile and widely used platform for this purpose, capable of forming highly stable complexes with a variety of radiometals. The choice of radionuclide is a critical decision that dictates the ultimate application of the radiopharmaceutical, be it for high-resolution imaging with Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), or for delivering a therapeutic radiation dose to diseased tissues.
This guide provides an objective comparison of four commonly used radionuclides for DOTA chelation: Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), and Copper-64 (⁶⁴Cu). We present a summary of their key performance characteristics, supported by experimental data, to aid researchers in selecting the optimal radionuclide for their specific application.
Performance Comparison of DOTA-Radionuclide Complexes
The selection of a radionuclide for DOTA chelation is a multifactorial decision guided by the intended application, desired imaging modality or therapeutic effect, and the logistical considerations of radionuclide availability and handling. The following tables provide a quantitative comparison of the key characteristics of ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, and ⁶⁴Cu when chelated with DOTA.
| Radionuclide | Half-life | Primary Emission(s) | Emission Energy | Application |
| Gallium-68 (⁶⁸Ga) | 68 minutes | β+ (Positron) | 1.90 MeV (max) | PET Imaging |
| Lutetium-177 (¹⁷⁷Lu) | 6.7 days | β- (Beta), γ (Gamma) | 0.497 MeV (max β-), 113 keV, 208 keV (γ) | Therapy (β-), SPECT Imaging (γ) |
| Yttrium-90 (⁹⁰Y) | 2.67 days | β- (Beta) | 2.28 MeV (max) | Therapy |
| Copper-64 (⁶⁴Cu) | 12.7 hours | β+ (Positron), β- (Beta), EC, γ (Gamma) | 0.653 MeV (max β+), 0.579 MeV (max β-) | PET Imaging, Therapy |
Table 1: Physical Properties of Commonly Used Radionuclides for DOTA Chelation. This table summarizes the key decay characteristics of each radionuclide, which are fundamental to their application in either diagnostics or therapy.
| Radionuclide | Radiolabeling Efficiency (%) | Typical Specific Activity |
| Gallium-68 (⁶⁸Ga) | >95%[1][2][3][4] | 18 ± 4 GBq/µmol to 491 ± 204 GBq/µmol[5][6] |
| Lutetium-177 (¹⁷⁷Lu) | >98%[7] | 40 - 80 MBq/nmol (carrier-added) to >740 GBq/mg (no-carrier-added)[8][9] |
| Yttrium-90 (⁹⁰Y) | 96.2 ± 4.9% (manual)[7] | ~0.6 GBq/mg[10] |
| Copper-64 (⁶⁴Cu) | >95% (after purification)[11] | 0.29 MBq/µg to >45 GBq/mmol[12][13] |
Table 2: Radiolabeling Performance of DOTA Complexes. This table highlights the efficiency with which each radionuclide can be incorporated into the DOTA chelator and the resulting specific activity, a critical parameter for in vivo applications.
| Radionuclide | In Vitro Stability | In Vivo Stability |
| Gallium-68 (⁶⁸Ga) | ≥97.2% in plasma up to 180 min[2] | Rapid degradation of some DOTA-peptide complexes observed in plasma[14] |
| Lutetium-177 (¹⁷⁷Lu) | Stable in human serum for up to 72h[10] | Intact ¹⁷⁷Lu-DOTATATE in plasma decreases to 23% at 24h[15][16][17][18][19] |
| Yttrium-90 (⁹⁰Y) | Stable in human serum for up to 72h[10] | Generally stable, but some dissociation can occur[20] |
| Copper-64 (⁶⁴Cu) | >78% in human serum over 48h[21] | Generally stable, though some transchelation to liver proteins can be observed[22] |
Table 3: Stability of DOTA-Radionuclide Complexes. This table provides an overview of the stability of the final radiolabeled complex in biological environments, a crucial factor for minimizing off-target radiation exposure and ensuring accurate targeting.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development of radiopharmaceuticals. Below are generalized methodologies for the radiolabeling of DOTA-conjugated molecules with each of the discussed radionuclides.
General DOTA Radiolabeling Workflow
Caption: General workflow for DOTA radiolabeling.
Protocol 1: Radiolabeling of DOTA-conjugates with Gallium-68 (⁶⁸Ga)
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-conjugated peptide/molecule
-
Sodium acetate buffer (0.25 M, pH 4.0-4.5)
-
Hydrochloric acid (0.05 M)
-
Sterile, metal-free reaction vials
-
Heating block
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.
-
In a sterile reaction vial, add the DOTA-conjugated molecule (typically 10-50 µg).
-
Add the sodium acetate buffer to the vial.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial. The final pH should be between 3.5 and 4.5.
-
Incubate the reaction mixture at 95°C for 5-15 minutes.[23]
-
After incubation, perform quality control using Radio-TLC or Radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required for clinical use.[1][6]
-
If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.[1]
Protocol 2: Radiolabeling of DOTA-conjugates with Lutetium-177 (¹⁷⁷Lu)
Materials:
-
¹⁷⁷LuCl₃ solution
-
DOTA-conjugated peptide/molecule
-
Sodium acetate or ascorbate (B8700270) buffer (pH 4.5-5.5)[24]
-
Gentisic acid/ascorbic acid solution (as a radioprotectant)
-
Sterile, metal-free reaction vials
-
Heating block
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
In a sterile reaction vial, dissolve the DOTA-conjugated molecule in the reaction buffer.
-
Add the gentisic acid/ascorbic acid solution.
-
Add the required activity of ¹⁷⁷LuCl₃ to the vial.
-
Adjust the pH of the reaction mixture to 4.5-5.5 if necessary.
-
Incubate the reaction vial at 80-95°C for 20-30 minutes.[24]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using Radio-TLC or Radio-HPLC to determine the radiochemical purity, which should typically be >98%.[7]
Protocol 3: Radiolabeling of DOTA-conjugates with Yttrium-90 (⁹⁰Y)
Materials:
-
⁹⁰YCl₃ solution
-
DOTA-conjugated antibody/molecule
-
Ammonium (B1175870) acetate buffer (0.5 M, pH 7.0-7.5)
-
Sterile, metal-free reaction vials
-
Heating block or water bath
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
In a sterile reaction vial, add the DOTA-conjugated molecule.
-
Add the ammonium acetate buffer.
-
Add the ⁹⁰YCl₃ solution to the reaction vial.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Perform quality control using Radio-TLC or Radio-HPLC to determine the radiochemical purity. A manual radiolabeling process can achieve a radiochemical yield of 96.2 ± 4.9%.[7]
Protocol 4: Radiolabeling of DOTA-conjugates with Copper-64 (⁶⁴Cu)
Materials:
-
⁶⁴CuCl₂ solution
-
DOTA-conjugated peptide/molecule
-
Sodium acetate or ammonium acetate buffer (pH 5.5-7.0)
-
Sterile, metal-free reaction vials
-
Heating block (optional, some protocols work at room temperature)
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
In a sterile reaction vial, dissolve the DOTA-conjugated molecule in the buffer.
-
Add the ⁶⁴CuCl₂ solution to the vial.
-
The reaction can often be performed at room temperature for 10-60 minutes, although some protocols may require heating to 37-60°C to improve efficiency.[12]
-
After incubation, perform quality control using Radio-TLC or Radio-HPLC.
-
Purification using a C18 Sep-Pak cartridge may be necessary to remove any unchelated ⁶⁴Cu and achieve a high radiochemical purity (>95%).[11]
Signaling Pathways and Logical Relationships
The fundamental process of DOTA chelation involves the coordination of the radionuclide by the nitrogen and oxygen atoms of the DOTA macrocycle. This forms a stable cage-like structure around the metal ion.
Caption: DOTA chelation of a metal radionuclide.
Conclusion
The choice of radionuclide for DOTA chelation is a critical step in the design of a radiopharmaceutical, with each option presenting a unique set of advantages and disadvantages. ⁶⁸Ga is the workhorse for PET imaging due to its short half-life and generator availability. ¹⁷⁷Lu offers the dual benefit of therapy and SPECT imaging, making it a cornerstone of theranostics. ⁹⁰Y is a potent therapeutic radionuclide for treating larger tumors due to its high-energy beta emissions. ⁶⁴Cu provides the flexibility of both PET imaging and therapy, coupled with a longer half-life that allows for imaging at later time points.
By carefully considering the physical properties, radiolabeling characteristics, and stability of the resulting DOTA complexes, researchers can make an informed decision to advance their radiopharmaceutical development programs. The provided protocols and data serve as a foundational guide to aid in this selection process and in the practical implementation of DOTA-based radiolabeling.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. Alternative method to determine Specific Activity of (177)Lu by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach [mdpi.com]
- 14. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
A Comparative Guide to p-SCN-Bn-DOTA(tBu)4 Conjugates for Targeted Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a bifunctional chelator is a critical decision in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. The chelator's ability to stably bind a radiometal and be efficiently conjugated to a targeting biomolecule without compromising its biological activity is paramount. This guide provides an objective comparison of the widely used chelator, p-SCN-Bn-DOTA(tBu)4, with common alternatives, supported by experimental data to inform the selection process for specific research and drug development needs.
The bifunctional chelator p-SCN-Bn-DOTA, and its protected variant this compound, are derivatives of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[1][2] The isothiocyanate group (-SCN) facilitates covalent conjugation to primary amines on biomolecules, such as antibodies and peptides, forming a stable thiourea (B124793) bond.[2][3] The DOTA macrocycle is renowned for its ability to form highly stable complexes with a variety of trivalent metal ions, which is crucial to prevent the release of the radionuclide in vivo.[1]
While p-SCN-Bn-DOTA has been a cornerstone in the field, novel chelators have emerged to address some of its limitations, offering potential advantages such as faster radiolabeling kinetics at milder conditions and improved stability with certain radionuclides.[2] This guide compares p-SCN-Bn-DOTA with key alternatives including NOTA, PCTA, DTPA derivatives, and sarcophagine-based chelators.
Performance Comparison of Bifunctional Chelators
The following table summarizes key performance indicators for p-SCN-Bn-DOTA and its alternatives based on published experimental data. The choice of chelator can significantly impact radiolabeling efficiency, specific activity, and the in vivo stability of the resulting radioimmunoconjugate.
| Chelator | Key Advantages | Disadvantages | Compatible Radionuclides | Typical Labeling Conditions | Reference |
| p-SCN-Bn-DOTA | Versatile, high thermodynamic stability with many trivalent metals. | Requires heating for efficient labeling with some radionuclides (e.g., ⁴⁴Sc), which can be detrimental to sensitive biomolecules. | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ⁶⁴Cu, ²²⁵Ac, ¹¹¹In | pH 4-5.5, 80-95°C | [2][4][5] |
| p-SCN-Bn-NOTA | Rapid radiolabeling at room temperature with ⁶⁴Cu and ⁶⁸Ga, achieving high specific activity. | Smaller cavity size may not be optimal for larger radiometals. | ⁶⁴Cu, ⁶⁸Ga | pH 5.5-6.5, Room Temperature | [2][6] |
| p-SCN-Bn-PCTA | Forms highly stable complexes with ⁶⁴Cu. | May lead to higher antibody aggregation compared to other chelators. | ⁶⁴Cu | pH 6.5-7.5, 37°C | [6] |
| DTPA derivatives (e.g., p-SCN-Bn-DTPA) | Acyclic chelator, can be easier to synthesize and purify. | Lower in vivo stability compared to macrocyclic chelators, leading to potential release of the radiometal. | ¹¹¹In | pH 5-6, Room Temperature | [6][7] |
| Sarcophagine (Sar)-based chelators (e.g., Sar-CO₂H) | Extremely rapid and efficient labeling with ⁶⁴Cu at room temperature, high in vivo stability. | Synthesis can be more complex. | ⁶⁴Cu | pH 7, Room Temperature | [2][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of bifunctional chelators. Below is a generalized protocol for the conjugation of a bifunctional chelator to a monoclonal antibody (mAb) and subsequent radiolabeling, which serves as a basis for cross-reactivity and performance testing.
Protocol 1: Antibody Conjugation with p-SCN-Bn-DOTA
-
Buffer Exchange: The monoclonal antibody is buffer-exchanged into an amine-free conjugation buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0), using methods like dialysis or size-exclusion chromatography.[8]
-
Chelator Preparation: Immediately before use, dissolve p-SCN-Bn-DOTA in a small volume of a compatible organic solvent like DMSO and then dilute to the desired concentration with the conjugation buffer.[8]
-
Conjugation Reaction: The chelator solution is added to the antibody solution at a specific molar ratio (e.g., 10:1 to 50:1 chelator:antibody). The reaction mixture is incubated for 1-2 hours at room temperature or 37°C with gentle mixing.[8]
-
Purification of the Immunoconjugate: Unreacted chelator and other small molecule impurities are removed from the antibody-DOTA conjugate using size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis.[9] The purified conjugate is then buffer-exchanged into a suitable buffer for storage and radiolabeling (e.g., 0.25 M ammonium (B1175870) acetate, pH 7).
-
Characterization: The average number of chelators conjugated per antibody molecule (chelator-to-antibody ratio) can be determined using methods such as MALDI-TOF mass spectrometry or by a radiolabeling assay with a known amount of a radiometal.[4][10]
Protocol 2: Radiolabeling and In Vitro Stability
-
Radiolabeling: The purified immunoconjugate is incubated with the desired radionuclide (e.g., ¹⁷⁷Lu, ⁹⁰Y, ⁶⁴Cu) in a suitable buffer (e.g., 0.25 M ammonium acetate, pH 5.5) at the optimal temperature for the specific chelator-radionuclide pair (e.g., 37-95°C for DOTA).[4]
-
Quality Control: The radiochemical purity of the final product is determined using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to separate the radiolabeled antibody from free radionuclide.[6]
-
In Vitro Stability: The stability of the radioimmunoconjugate is assessed by incubating it in human serum at 37°C for various time points (e.g., 1, 24, 48 hours).[4][6] The percentage of intact radiolabeled antibody is determined at each time point by ITLC or HPLC.
Visualizing the Workflow
The following diagrams illustrate the key processes in the preparation and evaluation of radioimmunoconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 4. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with scandium-44 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioimmunotheranostic Pair Based on the Anti-HER2 Monoclonal Antibody: Influence of Chelating Agents and Radionuclides on Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Bifunctional Chelator p-SCN-Bn-DOTA(tBu)4: A Comparative Guide for Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of a bifunctional chelator is a critical decision in the design of targeted radiopharmaceuticals. The chelator must form a stable complex with a radionuclide while preserving the biological activity of the targeting molecule. This guide provides an objective comparison of p-SCN-Bn-DOTA(tBu)4, a widely used chelator, with its alternatives, supported by experimental data to inform selection for imaging and therapeutic applications.
The compound this compound, a derivative of the macrocyclic chelator DOTA, serves as a crucial linker in radiopharmaceuticals. Its isothiocyanate group (SCN) allows for stable conjugation to primary amines on biomolecules like antibodies and peptides, while the DOTA macrocycle securely chelates a variety of radiometals. The tert-butyl (tBu) esters are protecting groups that are typically removed after conjugation to enable efficient radiolabeling.
Performance Comparison of Bifunctional Chelators
The choice of a bifunctional chelator significantly impacts the radiolabeling efficiency, stability, and in vivo performance of a radiopharmaceutical. Below is a comparative summary of p-SCN-Bn-DOTA with other common chelators.
| Chelator | Radionuclide(s) | Radiolabeling Conditions | Radiochemical Yield (RCY) | In Vitro Stability (Human Serum) | Key Advantages | Key Disadvantages |
| p-SCN-Bn-DOTA | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ⁶⁴Cu, ²²⁵Ac | Requires heating (typically 80-100°C) | >95% (with heating)[1] | High for ¹⁷⁷Lu and ⁹⁰Y; lower for ⁶⁴Cu compared to others[2][3] | Versatile for a wide range of radionuclides, high in vivo stability for many metals[4] | Harsher labeling conditions (heat) may not be suitable for all biomolecules[4] |
| p-SCN-Bn-NOTA | ⁶⁴Cu, ⁶⁸Ga | Room Temperature | >95%[3] | High (>97% at 48h for ⁶⁴Cu)[3] | Rapid labeling at room temperature, high specific activity[3] | Less versatile for larger radiometals compared to DOTA |
| p-SCN-Bn-PCTA | ⁶⁴Cu | Room Temperature | >95%[5] | High (>95% at 24h for ⁶⁴Cu)[5] | Efficient labeling at room temperature, good stability[5] | Newer chelator with less extensive validation than DOTA |
| p-SCN-Bn-DTPA | ¹¹¹In, ⁹⁰Y, ¹⁷⁷Lu | Room Temperature | >95% | Lower than macrocyclic chelators for some radionuclides[3] | Mild labeling conditions | Acyclic structure can lead to lower in vivo stability and potential transchelation of the radiometal[3] |
| Sar-CO₂H | ⁶⁴Cu | Room Temperature | >98% | High[3] | Very rapid and efficient labeling, extremely stable cage-like structure[3] | Different conjugation chemistry (amide bond formation) |
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of radiopharmaceuticals. The following are key experimental protocols involving this compound.
Antibody Conjugation with this compound and Deprotection
This protocol outlines the covalent attachment of the chelator to an antibody and the subsequent removal of the tert-butyl protecting groups.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Purification columns (e.g., size-exclusion chromatography)
-
Metal-free water and reagents
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the conjugation buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Chelator Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of ~10 mg/mL.
-
Conjugation Reaction: Add a 10- to 30-fold molar excess of the dissolved this compound to the antibody solution. Incubate at room temperature for 1-2 hours or at 37°C for 1 hour with gentle mixing.
-
Purification of Conjugate: Remove unconjugated chelator using size-exclusion chromatography (e.g., PD-10 column) or dialysis, exchanging into a suitable buffer for the next step (e.g., 0.25 M ammonium (B1175870) acetate (B1210297), pH 7.0).
-
Deprotection: Treat the purified conjugate with neat TFA for 30-60 minutes at room temperature to remove the tert-butyl protecting groups.
-
Final Purification: Remove TFA and purify the deprotected DOTA-mAb conjugate by size-exclusion chromatography or dialysis into the final storage buffer (e.g., metal-free 0.25 M ammonium acetate, pH 5.5).
-
Characterization: Determine the number of chelators per antibody molecule using MALDI-TOF mass spectrometry.[6] Assess the integrity of the conjugate using SDS-PAGE.[6]
Radiolabeling of DOTA-conjugated Antibody with Lutetium-177
This protocol describes the labeling of the prepared DOTA-antibody conjugate with the therapeutic radionuclide ¹⁷⁷Lu.
Materials:
-
DOTA-conjugated antibody
-
¹⁷⁷LuCl₃ in dilute HCl
-
Radiolabeling buffer (e.g., 0.25 M ammonium acetate or sodium acetate, pH 5.0-5.5)
-
Quenching solution (e.g., 50 mM DTPA)
-
ITLC strips and a suitable mobile phase for quality control
Procedure:
-
Reaction Setup: In a sterile, metal-free microcentrifuge tube, add the DOTA-conjugated antibody to the radiolabeling buffer.
-
Addition of Radionuclide: Add the ¹⁷⁷LuCl₃ solution to the antibody-chelator mixture. The typical volume is kept low to maintain a high concentration.
-
Incubation: Incubate the reaction mixture at 37-40°C for 30-60 minutes.[7] Some protocols may use higher temperatures (up to 95°C) for a shorter duration, depending on the stability of the antibody.
-
Quenching: Add a small volume of the quenching solution (DTPA) to complex any unreacted ¹⁷⁷Lu.
-
Quality Control: Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC). The RCP should typically be >95%.
-
Purification (if necessary): If the RCP is below the desired threshold, purify the radiolabeled antibody using a size-exclusion column to remove free ¹⁷⁷Lu-DTPA.
In Vitro Serum Stability Assay
This assay evaluates the stability of the radiolabeled conjugate in a biologically relevant medium.
Materials:
-
Purified radiolabeled antibody conjugate
-
Fresh human serum
-
Incubator at 37°C
-
Analytical equipment (e.g., radio-HPLC or ITLC)
Procedure:
-
Incubation: Add the radiolabeled conjugate to a vial containing human serum and incubate at 37°C.
-
Time Points: At various time points (e.g., 1, 4, 24, 48, and 72 hours), take an aliquot of the serum mixture.
-
Analysis: Analyze the aliquots by radio-HPLC or ITLC to determine the percentage of the radionuclide that remains bound to the antibody versus the percentage that has dissociated.
-
Data Reporting: Report the stability as the percentage of intact radioconjugate at each time point. Macrocyclic chelators like DOTA generally show high stability, with minimal dissociation of the radionuclide over 48 hours.[3]
Visualizing Key Processes and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex workflows and biological pathways.
Caption: Workflow for preparing a radioimmunoconjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of bifunctional chelates for (64)Cu antibody imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of p-SCN-Bn-DOTA(tBu)4
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle p-SCN-Bn-DOTA(tBu)4 in a well-ventilated area, preferably within a chemical fume hood.[1] Based on the hazard classification of the parent compound, p-SCN-Bn-DOTA, this chemical should be treated as a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use.[1] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] |
| Lab Coat | Standard laboratory coat to protect from splashes. |
| Respiratory | Recommended to handle in a chemical fume hood.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol applies to small quantities of this compound typically found in a research laboratory setting.
1. Waste Segregation:
-
Solid Waste:
-
Place unused or expired this compound powder, along with any contaminated disposable items such as weighing paper, pipette tips, or gloves, into a dedicated, clearly labeled, and sealable container for hazardous chemical waste.
-
Ensure the container is appropriate for solid chemical waste and is in good condition.
-
-
Liquid Waste:
-
If this compound is in a solution, pour the waste into a designated, sealed, and clearly labeled container for hazardous liquid chemical waste.
-
Do not mix with other incompatible waste streams. The container should be made of a material compatible with the solvent used.
-
-
Sharps Waste:
-
Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container to prevent punctures.
-
2. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
If the waste is a mixture, list all components and their approximate percentages.
-
Include the date when the first waste was added to the container.
3. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Liquid waste containers should be stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
4. Final Disposal:
-
Never dispose of this compound down the drain or in regular trash.
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[1]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C40H65N5O8S |
| Molecular Weight | 776.04 g/mol |
| CAS Number | 1703752-99-1 |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
